4-Benzyloxy-3-methoxyphenylacetic acid
Description
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIHUSEBJLTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305165 | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29973-91-9 | |
| Record name | 29973-91-9 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
4-Benzyloxy-3-methoxyphenylacetic acid physical properties
This technical guide details the physicochemical profile, synthesis, and characterization of 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9). It is designed for researchers requiring high-fidelity data for synthesis planning, analytical method development, and drug discovery applications.
Introduction & Chemical Identity
This compound is a pivotal intermediate in organic synthesis, specifically in the construction of isoquinoline alkaloids, vanilloid receptor ligands, and radiolabeled dopamine tracers. Structurally, it consists of a phenylacetic acid core modified with a methoxy group at the meta position and a bulky benzyloxy protecting group at the para position. This protection renders the molecule lipophilic and stable against oxidation compared to its precursor, Homovanillic Acid (HVA).
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-[4-(Benzyloxy)-3-methoxyphenyl]acetic acid |
| Common Synonyms | Homovanillic acid benzyl ether; 4-OBn-HVA |
| CAS Number | 29973-91-9 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| SMILES | COC1=C(OCC2=CC=CC=C2)C=CC(CC(O)=O)=C1 |
Physicochemical Properties
The physical behavior of this compound is governed by the interplay between the polar carboxylic acid tail and the hydrophobic benzyloxy-methoxy aromatic core.
Solid-State Properties
| Property | Value | Context/Notes |
| Melting Point | 116.0 – 120.0 °C | High-purity crystalline form (TCI Standard) [1]. |
| 100 – 102 °C | Commercial/Technical grade range [2]. | |
| Appearance | White to off-white powder | Crystalline needles when recrystallized from EtOH/H₂O. |
| Density | 1.2 ± 0.1 g/cm³ | Predicted value based on packing fraction. |
Solution Properties
| Property | Value | Experimental Insight |
| Solubility (Water) | Insoluble | The benzyloxy group drastically reduces water solubility compared to HVA. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Acetone, Methanol. |
| pKa (Acid) | 4.33 ± 0.10 | Predicted. Comparable to phenylacetic acid (4.31). |
| LogP | 2.59 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |
Spectral Characterization (Self-Validation)
To validate the identity of synthesized or purchased material, compare experimental data against these reference shifts. The presence of the benzylic methylene singlet at ~5.15 ppm is the definitive marker of successful benzylation.
¹H-NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| COOH | > 10.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| Ar-H (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Phenyl ring of the benzyl group. |
| Ar-H (Core) | 6.70 – 6.85 | Multiplet | 3H | Aromatic protons of the methoxyphenyl core. |
| O-CH₂-Ph | 5.15 | Singlet | 2H | Diagnostic Peak: Benzylic methylene. |
| O-CH₃ | 3.88 | Singlet | 3H | Methoxy group. |
| CH₂-COOH | 3.58 | Singlet | 2H | Alpha-methylene group. |
Mass Spectrometry (ESI/EI)
-
Molecular Ion [M]+: 272.1 m/z
-
Base Peak: Often observed at 91 m/z (Tropylium ion, C₇H₇⁺), characteristic of benzyl ethers.
-
Fragmentation: Loss of benzyl group ([M-91]⁺) leads to the detection of the homovanillic acid core fragment.
Synthesis & Purification Protocol
The synthesis involves the selective O-alkylation of Homovanillic Acid. The choice of base and solvent is critical to prevent esterification of the carboxylic acid (forming the benzyl ester byproduct).
Reaction Pathway
The following diagram illustrates the selective alkylation pathway.
Figure 1: Selective O-alkylation pathway preventing ester formation.
Step-by-Step Protocol
-
Reagent Setup: Dissolve Homovanillic Acid (1.0 eq) in Ethanol/Water (1:1 v/v). Add NaOH (2.2 eq) to generate the dianion.
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.
-
Expert Tip: Do not use a large excess of Benzyl Bromide to avoid alkylating the carboxylate group.
-
-
Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1).
-
Workup (Critical for Purity):
-
Evaporate ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with Diethyl Ether (removes unreacted Benzyl Bromide and neutral byproducts).
-
Acidification: Acidify the aqueous layer to pH 2 using 6N HCl. The product will precipitate as a white solid.[1]
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to achieve the melting point of 116–120°C.
Handling & Stability
-
Storage: Store at room temperature (15–25°C) in a tightly closed container. Protect from light, as benzyl ethers can slowly oxidize to benzaldehyde over long periods.
-
Safety (GHS Class):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Incompatibility: Strong oxidizing agents (cleaves the benzyl ether).
Application in Drug Development
This compound serves as a "masked" form of homovanillic acid. The benzyl group acts as a lipophilic carrier, allowing the molecule to cross biological membranes (like the Blood-Brain Barrier) before being metabolically cleaved to release the active phenol.
Figure 2: Downstream applications in medicinal chemistry.
References
-
TCI Chemicals. Product Specification: this compound (B4800). Retrieved from
-
ChemicalBook. this compound Properties and Safety. Retrieved from
-
Stenutz, R. Physicochemical Data for Phenylacetic Acid Derivatives. Retrieved from
-
PubChem. Compound Summary: this compound. CID 297964. Retrieved from
Sources
Strategic Utilization of 4-Benzyloxy-3-methoxyphenylacetic Acid: From Synthetic Scaffold to Bioactive Pharmacophore
The following technical guide details the chemical biology, synthetic utility, and pharmacological significance of 4-Benzyloxy-3-methoxyphenylacetic acid .
Executive Summary
This compound (CAS 29973-91-9) serves as a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it is the benzyl-protected derivative of Homovanillic Acid (HVA) , a major catecholamine metabolite. While HVA itself is hydrophilic and rapidly excreted, the 4-benzyloxy variant introduces significant lipophilicity and steric bulk, altering its pharmacokinetics and binding potential.
This guide analyzes its dual role:
-
As a Synthetic Intermediate: A stable precursor for synthesizing TRPV1 modulators (Resiniferatoxin analogues) and Dopamine receptor ligands (e.g., Govadine).
-
As a Pharmacophore: Investigating the biological implications of the 4-benzyloxy-3-methoxy motif in inhibiting fatty acid uptake and modulating vanilloid receptors.
Chemical Biology & Physicochemical Profile
To understand the biological utility of this molecule, one must analyze how benzylation alters the properties of the parent Homovanillic Acid.
Comparative Properties Table
| Property | Homovanillic Acid (HVA) | This compound | Biological Implication |
| Molecular Weight | 182.17 g/mol | 272.30 g/mol | Increased mass allows for tighter van der Waals interactions in hydrophobic pockets. |
| LogP (Lipophilicity) | ~0.8 - 1.2 | ~3.5 - 4.0 (Predicted) | Drastically improved membrane permeability; suitable for CNS penetration. |
| H-Bond Donors | 2 (COOH, Phenolic OH) | 1 (COOH only) | Loss of phenolic donor prevents Phase II conjugation (sulfation/glucuronidation) until deprotected. |
| Metabolic Stability | Low (Rapid excretion) | High (Protected phenol) | Acts as a potential prodrug or metabolically stable ligand. |
Pharmacophore Analysis
The 4-benzyloxy-3-methoxy motif is not merely a protecting group; it is a bioactive structural element in specific contexts:
-
Steric Occlusion: The benzyl group prevents the rapid oxidative metabolism of the catechol/phenol ring.
-
Hydrophobic Anchoring: In TRPV1 antagonists , the bulky benzyl group can occupy hydrophobic regions of the ligand-binding domain (LBD), shifting the channel from an open to a closed state (antagonism) compared to the smaller hydroxy group (agonism).
Experimental Protocol: Synthesis & Purification
Standardized protocol for generating high-purity this compound for biological screening.
Principle
The synthesis utilizes a Williamson Ether Synthesis under basic conditions. The phenolic hydroxyl group of Homovanillic Acid is selectively alkylated with benzyl bromide (or benzyl chloride) while minimizing esterification of the carboxylic acid.
Reagents
-
Homovanillic Acid (HVA)
-
Sodium Hydroxide (NaOH) (aq. 2M)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl) (for acidification)[4]
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology
-
Solubilization: Dissolve 10.0 g (55 mmol) of Homovanillic Acid in 50 mL of 2M NaOH solution. Stir at room temperature (RT) until fully dissolved. Rationale: The dianion is formed (carboxylate and phenoxide), but the phenoxide is more nucleophilic.
-
Alkylation: Add 50 mL of Ethanol to the mixture. Dropwise add 1.1 equivalents of Benzyl Bromide (approx. 6.5 mL) over 30 minutes while maintaining temperature at 60°C.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).
-
Hydrolysis of Side-Products: If any benzyl ester forms, add an additional 10 mL of 2M NaOH and reflux for 1 hour to hydrolyze the ester back to the acid.
-
Work-up:
-
Cool the mixture to RT and evaporate ethanol under reduced pressure.
-
Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted benzyl bromide.
-
Critical Step: Acidify the aqueous layer with 6M HCl dropwise to pH 2.0. A white precipitate should form immediately.
-
-
Isolation: Extract the precipitate with Ethyl Acetate (3 x 100 mL). Dry the organic layer over anhydrous
. -
Crystallization: Recrystallize from Ethanol/Water (1:1) to yield white needles.
-
Yield Expectation: 75–85%
-
Melting Point Validation: 100–102°C [1].[5]
-
Biological Applications & Mechanism of Action[6][7]
Precursor for Dopamine Modulators (Govadine)
This compound is the starting material for the synthesis of Govadine , a tetrahydroprotoberberine alkaloid.[1]
-
Mechanism: Govadine acts as a mixed dopamine D1/D2 receptor antagonist/agonist.
-
Role of Scaffold: The phenylacetic acid backbone provides the essential aromatic core required for pi-stacking interactions within the dopamine receptor transmembrane domain.
TRPV1 Channel Modulation (Vanilloids)
The most significant biological activity of this scaffold lies in its derivatives, specifically Resiniferatoxin (RTX) analogues.
-
Agonist vs. Antagonist Switch:
-
Free Phenol (HVA derivatives): Often act as agonists (mimicking Capsaicin). They stabilize the open state of the TRPV1 channel, causing calcium influx and desensitization (analgesia).
-
Benzylated Ether (This Molecule): The 4-benzyloxy variants often exhibit antagonistic properties. The bulky benzyl group prevents the specific hydrogen bonding required for channel opening, effectively blocking the receptor without activating it [2].
-
Inhibition of Fatty Acid Uptake
Recent studies indicate that homovanillic acid esters (closely related to this scaffold) inhibit intestinal fatty acid uptake in Caco-2 cells.
-
Activity: Non-pungent analogues derived from this acid have shown dose-dependent reduction in fatty acid uptake, suggesting potential utility in obesity management [3].
Visualization: Synthetic & Biological Workflow
The following diagram illustrates the strategic divergence of this compound into two distinct therapeutic classes: Dopaminergics and Vanilloids.
Figure 1: Synthetic divergence of this compound into CNS and peripheral therapeutic agents.
References
-
ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from
-
Lee, J., et al. (2003). N-(3-Acyloxy-2-benzylpropyl)-N’-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Agonists of the Vanilloid Receptor. Journal of Medicinal Chemistry.
-
Walker, J., et al. (2025). Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake. ResearchGate.
-
US Biological. (n.d.). This compound - Reactant for Govadine Synthesis.[1] Retrieved from
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An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetic Acid: A Key Intermediate in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-methoxyphenylacetic acid, a benzyl-protected derivative of homovanillic acid, serves as a critical intermediate in the synthesis of complex neuropharmacological agents. Its strategic application, particularly in the construction of dopamine receptor modulators, underscores its importance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and rationale behind the use of this pivotal compound, offering insights into the experimental design and methodologies relevant to its application.
Historically, the development of this compound is intrinsically linked to the quest for novel treatments for neurological and psychiatric disorders. Its precursor, homovanillic acid (HVA), is a major metabolite of the neurotransmitter dopamine.[1][2] The study of HVA and its derivatives has been central to understanding dopamine turnover and its role in conditions such as Parkinson's disease and schizophrenia.[1][3] The synthesis of this compound emerged from the need to selectively modify the homovanillic acid structure while preserving reactive functional groups for subsequent chemical transformations, a common strategy in multi-step organic synthesis.
The Strategic Role of Benzyl Protection
The primary function of the benzyl group in this compound is to act as a protecting group for the phenolic hydroxyl of homovanillic acid.[4][5] This protection is crucial in multi-step syntheses, particularly those involving reactions that are sensitive to acidic protons or incompatible with free phenols.
Causality Behind Experimental Choice:
In the context of synthesizing tetrahydroisoquinoline alkaloids like (+)- and (-)-govadine, which are potent dopamine D1 and D2 receptor modulators, the phenolic hydroxyl group of homovanillic acid needs to be masked.[6][7] This is to prevent unwanted side reactions during key steps such as the Pictet-Spengler reaction, a fundamental process for constructing the isoquinoline core. The benzyl group is an ideal choice for this purpose due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, typically through catalytic hydrogenolysis.[4][8] This allows for the unmasking of the hydroxyl group at a later, strategic point in the synthetic sequence.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is achieved through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-hydroxy-3-methoxyphenylacetic acid.
Materials:
-
4-hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)
-
Benzyl bromide
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-hydroxy-3-methoxyphenylacetic acid in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add sodium hydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the phenoxide.
-
Benzylation: Add benzyl bromide (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose any unreacted sodium hydride.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.[4]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Characterization
| Property | Value |
| CAS Number | 29973-91-9 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-102 °C |
| Solubility | Soluble in organic solvents like DMF, EtOAc |
Expected Analytical Data:
-
¹H NMR: Peaks corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the methoxy group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the carboxylic acid.
-
¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
Biological Significance and Application in Drug Discovery
While this compound itself is not known to possess significant biological activity, its role as a precursor to bioactive molecules is of paramount importance.[9][10][11] Its primary application lies in the synthesis of compounds targeting the central nervous system, particularly the dopaminergic system.
Role in the Synthesis of Govadine
As previously mentioned, this compound is a key building block in the enantioselective synthesis of (+)- and (-)-govadine.[6] Govadine is a tetrahydroprotoberberine alkaloid that exhibits a unique pharmacological profile as a modulator of both dopamine D1 and D2 receptors.[7] This dual activity is a highly sought-after characteristic in the development of atypical antipsychotics for the treatment of schizophrenia, as it may address both the positive and negative symptoms of the disorder.[6]
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3][12]
-
D1-like receptors typically couple to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1][12]
-
D2-like receptors generally couple to Gαi/o G-proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[1][12]
The intricate interplay between these signaling pathways is fundamental to the regulation of motor control, motivation, reward, and cognitive functions.[3] Molecules like govadine, synthesized from this compound, are designed to modulate these pathways to achieve a therapeutic effect.
Caption: Simplified overview of D1- and D2-like dopamine receptor signaling pathways.
Conclusion
This compound represents a cornerstone intermediate in the synthesis of sophisticated neuropharmacological agents. Its utility stems from the strategic use of the benzyl protecting group, which enables chemists to perform complex transformations on the homovanillic acid scaffold without compromising the integrity of the phenolic hydroxyl group. The successful application of this compound in the synthesis of dopamine receptor modulators like govadine highlights the critical role of protecting group chemistry in modern drug discovery. This guide provides the fundamental knowledge and practical insights necessary for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved from [Link]
-
Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]
-
Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC - PubMed Central. (2011, June 13). Retrieved from [Link]
-
First enantioselective syntheses of the dopamine D1 and D2 receptor modulators, (+)- and (-)-govadine - PubMed. (2012, February 15). Retrieved from [Link]
-
Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC - NIH. (2019, October 7). Retrieved from [Link]
-
The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - ResearchGate. (2021, December 22). Retrieved from [Link]
-
ChemInform Abstract: First Enantioselective Syntheses of the Dopamine D1 and D2 Receptor Modulators, (+)- and (-)-Govadine. | Request PDF - ResearchGate. (2012, August 9). Retrieved from [Link]
-
The effect of tropolone on the formation of 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the brain of the mouse. (n.d.). Retrieved from [Link]
-
Full article: Dopamine Receptor Signaling - Taylor & Francis. (2004, September 20). Retrieved from [Link]
-
Homovanillic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Signaling pathways of D1-and D2-like dopamine receptors: molecular... - ResearchGate. (n.d.). Retrieved from [Link]
-
Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PubMed. (2019, October 7). Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents. (n.d.).
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Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet−Spengler Reactions of N-Benzyltryptamine | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
- CN107051582A - The Benzylation reaction new method of one kind catalysis - Google Patents. (n.d.).
-
Benzylic substitution, benzylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
- CN103553978A - Sulfamide benzylation method - Google Patents. (n.d.).
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Fundamental Chemistry of 4-Benzyloxy-3-methoxyphenylacetic Acid: A Technical Guide
Executive Summary: The Protected Scaffold
4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) serves as a pivotal "masked" intermediate in the synthesis of vanilloid-class pharmaceuticals and dopamine receptor modulators. Structurally, it is the benzyl-protected derivative of Homovanillic Acid (HVA).
In drug development, its primary utility lies in its orthogonal reactivity :
-
Stable Carboxyl Moiety: Allows for aggressive amide coupling or esterification without phenol interference.
-
Labile Benzyl Ether: Provides a "safety switch," removable via catalytic hydrogenolysis to reveal the bioactive phenol at a precise stage in the synthesis.
This guide moves beyond basic properties to explore the mechanistic causality of its synthesis, purification, and application in high-value API production.
Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 29973-91-9 | Confirmed Identity |
| Molecular Formula | C₁₆H₁₆O₄ | |
| Molecular Weight | 272.30 g/mol | |
| Appearance | White to off-white crystalline powder | Polymorph dependent |
| Melting Point | 116–120 °C | High purity standard (TCI) |
| pKa (Predicted) | ~4.33 (COOH) | Typical for phenylacetic acids |
| Solubility | DMSO, MeOH, EtOAc, DCM | Insoluble in water |
Synthetic Architecture
The synthesis of this compound is a study in chemoselectivity . While multiple routes exist, the industrial "Gold Standard" prioritizes purity over step count, often utilizing a bis-protection/deprotection strategy to avoid mixed alkylation byproducts.
Strategic Route Comparison
The two primary pathways are the Direct Alkylation of HVA (Route A) and the De Novo Construction via Azlactone (Route B).
-
Route A (Recommended): Utilizes Homovanillic Acid. Requires careful control of base equivalents to mono-alkylate the phenol, or more commonly, bis-alkylation followed by selective saponification.
-
Route B (Historical): Utilizes Vanillin. Involves Erlenmeyer-Plöchl azlactone synthesis followed by hydrolysis and oxidative decarboxylation. Used when HVA is scarce.
Figure 1: Synthetic decision tree comparing the HVA alkylation route (top) and the Vanillin/Azlactone route (bottom).
Bench-Ready Protocols
Protocol A: The "Bis-Protection" Method (High Purity)
Rationale: Direct mono-alkylation of the phenol in HVA often leads to mixtures of free acid, benzyl ester, and bis-alkylated product. It is operationally simpler to drive the reaction to the bis-benzyl state (ester + ether) and then selectively hydrolyze the ester, as the ether is stable to base.
Step 1: Synthesis of Benzyl 4-benzyloxy-3-methoxyphenylacetate
-
Setup: Charge a 500 mL round-bottom flask with Homovanillic Acid (10.0 g, 54.9 mmol) and Acetone (150 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (18.9 g, 137 mmol, 2.5 eq). The excess base ensures complete deprotonation.
-
Alkylation: Add Benzyl Bromide (14.4 mL, 121 mmol, 2.2 eq) dropwise via addition funnel over 15 minutes.
-
Reflux: Heat to reflux (approx. 56 °C) for 6–8 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.1) should disappear; Bis-product (Rf ~0.8) will dominate.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over MgSO₄.
Step 2: Selective Hydrolysis to Target
-
Reaction: Dissolve the crude oil from Step 1 in Methanol (100 mL). Add NaOH (2M aq, 60 mL) .
-
Conditions: Stir at reflux for 2 hours. The benzyl ester hydrolyzes rapidly; the benzyl ether remains intact.
-
Isolation:
-
Cool to room temperature.
-
Evaporate methanol under reduced pressure.
-
Critical Step: Acidify the remaining aqueous phase with 6M HCl to pH 2. The product will precipitate as a white solid.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene to obtain pure this compound.
Protocol B: Catalytic Hydrogenolysis (Deprotection)
Context: This protocol is used when the target molecule has served its purpose as a protected intermediate and needs to revert to the active phenol (Homovanillic Acid derivative).
-
Solvent: Dissolve substrate in Methanol or Ethanol .
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Atmosphere: Hydrogen gas (balloon pressure is usually sufficient).
-
Time: Stir at RT for 2–4 hours.
Reactivity & Applications
The utility of this compound extends into complex heterocyclic chemistry.[4]
Functionalization Logic
The molecule possesses two distinct "handles":
-
Carboxylic Acid (C-1): Ready for EDC/NHS activation, esterification, or reduction to the alcohol (phenethyl alcohol derivative).
-
Benzyl Ether (C-4): Inert to oxidation, reduction (except hydrogenolysis), and basic nucleophiles.
Drug Discovery Applications
-
Dopamine Modulators: Used in the synthesis of Govadine and related tetrahydroisoquinolines. The acid undergoes Pictet-Spengler cyclization or Bischler-Napieralski reactions to form the isoquinoline core.
-
Radiotracers: Precursor for Fluorine-18 labeled PET tracers. The benzyl group is removed, and the resulting phenol is alkylated with [¹⁸F]fluoroalkyl halides.
Figure 2: Divergent reactivity pathways showing amide coupling and cyclization vs. deprotection.
Analytical Characterization
To validate the synthesis of this compound, compare experimental data against these standard spectral markers.
| Method | Diagnostic Signal | Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | δ 11.0–12.0 (br s, 1H) | -COOH (Carboxylic Acid) |
| δ 7.30–7.45 (m, 5H) | -OCH₂Ph (Benzyl Aromatic) | |
| δ 6.70–6.90 (m, 3H) | Ar-H (Core Ring) | |
| δ 5.15 (s, 2H) | -OCH ₂Ph (Benzylic Methylene) | |
| δ 3.88 (s, 3H) | -OCH ₃ (Methoxy) | |
| δ 3.58 (s, 2H) | -CH ₂COOH (Alpha Methylene) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~178.0 | C =O (Carboxyl) |
| δ ~71.2 | -OC H₂Ph | |
| δ ~56.0 | -OC H₃ | |
| δ ~40.5 | -C H₂COOH |
References
-
TCI Chemicals. (2025). Product Specification: this compound (B4800).[2][5] Retrieved from
-
ChemicalBook. (2025).[6] this compound Properties and Suppliers. Retrieved from
-
Buck, J. S., & Ide, W. S. (1933). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid.[6] Organic Syntheses, 13, 8. (Foundational reference for azlactone route logic).
-
PubChem. (2025).[7][8][9] Compound Summary: this compound.[2][5][10] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Detail: (4-Benzyloxy-3-methoxy-phenyl)-acetic acid.[2][5][10] Retrieved from
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A Technical Guide to the Structural Analogues of 4-Benzyloxy-3-methoxyphenylacetic Acid: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary: 4-Benzyloxy-3-methoxyphenylacetic acid serves as a pivotal scaffold in medicinal chemistry, primarily recognized as a protected precursor to homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine.[1][2][3] The inherent structural features of this phenylacetic acid derivative—a substituted catechol-like ring—make it an attractive starting point for the development of potent and selective modulators of key enzymatic targets. This guide provides an in-depth exploration of the structural analogues derived from this core, detailing their rational design, synthesis, and biological evaluation. We will focus on their significant potential as inhibitors of phosphodiesterase 4 (PDE4) and other enzymes, thereby highlighting their relevance in developing therapeutics for inflammatory and neurological disorders. This document is intended for researchers and professionals in drug discovery, offering field-proven insights into the experimental choices, detailed protocols for synthesis and analysis, and a forward-looking perspective on the therapeutic applications of this versatile chemical class.
The Core Scaffold: Understanding this compound
This compound is an aromatic carboxylic acid that belongs to the phenylacetic acid family. Its structure is fundamentally that of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid, HVA), where the phenolic hydroxyl group at the C4 position is protected by a benzyl group.[1][2] This benzyl protection is a critical synthetic strategy, as it allows for chemical modifications on the acetic acid side chain or other parts of the molecule without interference from the reactive phenol.
HVA is a significant biomarker in clinical neuroscience, as its levels in cerebrospinal fluid and urine are directly correlated with dopamine turnover in the brain.[3][4] Consequently, the chemistry of its protected form is of great interest for creating probes and potential therapeutics that interact with dopaminergic pathways or related systems.
Caption: Relationship between Dopamine, HVA, and the core scaffold.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogues relies on well-established organic chemistry principles. The choice of reaction conditions is paramount to ensure high yields and prevent unwanted side reactions.
Synthesis of the Core Scaffold
The most direct route to the title compound is through the benzylation of commercially available homovanillic acid. This is typically achieved via a Williamson ether synthesis.
Causality of Experimental Choices:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is selected. Its role is to deprotonate the phenolic hydroxyl group of HVA, forming a phenoxide ion. This is crucial because the phenoxide is a much more potent nucleophile than the neutral hydroxyl group, facilitating the subsequent reaction. Using a stronger base like sodium hydride is possible but often requires anhydrous conditions and is less practical for this transformation.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is used to dissolve the ionic intermediates (phenoxide and potassium salts) while not interfering with the nucleophilic attack.
-
Electrophile: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of bromide.
Caption: Williamson ether synthesis for the core scaffold.
Synthesis of Key Analogues: Esters and Amides
The carboxylic acid moiety of the core scaffold is a prime handle for derivatization to generate esters and amides, which often exhibit improved pharmacokinetic properties (e.g., cell permeability) and can modulate biological activity.
-
Esterification: Can be achieved by reacting the core acid with an alcohol under acidic conditions (Fischer esterification) or, more commonly, by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder conditions.
-
Amidation: Involves activating the carboxylic acid (e.g., with HATU or HOBt/EDC) followed by the addition of a primary or secondary amine. This is a cornerstone of peptide coupling chemistry and is highly efficient for generating a diverse library of amide analogues.[5]
Key Analogues and Their Biological Activities
Structural modifications of the this compound scaffold have led to the discovery of potent inhibitors of several important enzyme families.
Analogues as Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP.[6] PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[7] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators like TNF-α and leukotrienes.[7][8] This makes PDE4 a validated target for treating inflammatory diseases such as COPD, psoriasis, and asthma.[7]
The 4-methoxybenzyl amide moiety, a close structural relative of our core scaffold, has been identified as a key pharmacophore for PDE4 inhibition.[5] Analogues derived from this scaffold are designed to mimic the binding of cAMP in the active site of the enzyme.
Caption: Mechanism of action for PDE4 inhibitor analogues.
Data on Representative PDE4 Inhibitors:
| Compound | Target | IC₅₀ (nM) | Notes |
| Roflumilast | PDE4 | 0.8 - 3.9 | FDA-approved for COPD. |
| Ibudilast | PDE4A, 4B, 4C, 4D | 54, 65, 239, 166 | Non-selective PDE inhibitor with anti-inflammatory effects.[8] |
| Cilomilast | PDE4 | 110 | Investigated for COPD. |
This table presents data for known PDE4 inhibitors to provide context for the target potencies achievable.
Analogues as 15-Lipoxygenase (15-LOX) Inhibitors
Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. Esters of 4-methoxyphenylacetic acid, a close analogue lacking the C4-benzyloxy group, have been designed and synthesized as inhibitors of soybean 15-lipoxygenase (SLO), a model for human 15-LOX.[9]
Docking studies suggest that the carbonyl group of the ester interacts with the Fe(III) center in the enzyme's active site, while lipophilic interactions between the ligand and the enzyme are responsible for the inhibitory activity.[9]
Data on 4-Methoxyphenylacetic Acid Esters as SLO Inhibitors: [9]
| Compound ID | Ester Moiety | IC₅₀ (µM) |
| 7d | 3,4-dihydroxy-phenethyl | 3.8 |
| 7e | 4-allyl-2-methoxy-phenyl | 1.9 |
Experimental Protocols
The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel analogues. They are designed to be robust and adaptable.
Protocol 4.1: Synthesis of this compound
Objective: To synthesize the core scaffold from homovanillic acid.
Materials:
-
4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid, 1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Benzyl bromide (1.1 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add homovanillic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of HVA).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a higher Rf than the starting material.
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x), 1 M HCl (1x), and brine (1x). The acidic wash ensures that any unreacted starting material is protonated and remains in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is 100-102 °C.[2]
Protocol 4.2: In Vitro PDE4 Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against human recombinant PDE4.
Principle: This assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
Human recombinant PDE4 enzyme (e.g., PDE4D)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
cAMP substrate
-
Test compounds (analogues) dissolved in DMSO
-
Detection reagents (e.g., HTRF cAMP detection kit containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue)
-
384-well low-volume microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Dilute the PDE4 enzyme to the desired concentration in assay buffer and add to the wells containing the test compounds.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of cAMP substrate in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).
-
Detection: Stop the reaction by adding the detection reagents. The anti-cAMP-cryptate antibody and the d2-labeled cAMP will compete for binding to the remaining cAMP from the reaction.
-
Signal Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals. Convert the ratio to cAMP concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold is a remarkably versatile platform for drug discovery. While its utility in generating PDE4 and LOX inhibitors is clear, the future holds significant promise in several areas:
-
Multi-Target Ligands: There is a growing interest in developing drugs that can modulate multiple targets simultaneously to achieve synergistic effects or an improved side-effect profile. Analogues of this scaffold could be optimized to create dual inhibitors, such as sEH/PDE4 inhibitors for treating inflammatory pain.[5]
-
Neurological Applications: Given the scaffold's direct relationship to the dopamine metabolite HVA, further exploration of its effects on dopaminergic and other CNS targets is warranted. PDE inhibitors are themselves being investigated for neuroprotection and cognitive enhancement.[10]
-
Structure-Activity Relationship (SAR) Optimization: A systematic SAR campaign, guided by computational modeling and the experimental protocols outlined here, can lead to analogues with enhanced potency, selectivity (e.g., for specific PDE4 subtypes), and improved drug-like properties.
References
-
This compound. Amerigo Scientific. [Link]
-
4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem. [Link]
-
Homovanillic acid – Knowledge and References. Taylor & Francis. [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]
-
homovanillic acid. ClinPGx. [Link]
-
4-METHOXYPHENYLACETIC ACID | 104-01-8. Loba Chemie. [Link]
-
Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. [Link]
-
4-(Acetyloxy)-3-methoxybenzeneacetic acid | C11H12O5 | CID 226484. PubChem. [Link]
-
Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. National Institutes of Health (NIH). [Link]
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Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. MDPI. [Link]
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Homovanillic acid – a major dopamine metabolite. biocrates life sciences. [Link]
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Preferential inhibition of human phosphodiesterase 4 by ibudilast. PubMed. [Link]
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Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. PubMed. [Link]
-
homovanillic acid, 306-08-1. The Good Scents Company. [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]
-
Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. PubMed Central. [Link]
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Phosphodiesterase Inhibitors. National Institutes of Health (NIH). [Link]
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homoveratric acid. Organic Syntheses. [Link]
-
Phosphodiesterase inhibitors. PubMed. [Link]
- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
- A process for the preparation of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester.
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The Homovanillic Scaffold: Theoretical & Synthetic Profile of 4-Benzyloxy-3-methoxyphenylacetic Acid
[1]
Executive Summary
4-Benzyloxy-3-methoxyphenylacetic acid (BMPA) represents a critical, orthogonally protected scaffold in the synthesis of vanilloid receptor (TRPV1) modulators and complex phenylpropanoids.[1] As the benzyl-ether protected derivative of Homovanillic Acid (HVA), BMPA serves as a stable intermediate that allows for rigorous chemical transformations—such as chlorination, amidation, or Curtius rearrangements—without compromising the sensitive phenolic moiety characteristic of the vanillyl pharmacophore.[1][2][3]
This technical guide dissects the theoretical physicochemical properties, synthetic utility, and deprotection mechanics of BMPA, providing a roadmap for its application in high-value medicinal chemistry campaigns.[1][2][3]
Part 1: Molecular Architecture & Theoretical Properties[1][3]
At its core, BMPA is a lipophilic carboxylic acid.[1][2][3] The strategic installation of the benzyl group at the 4-position alters the physicochemical landscape of the parent homovanillic acid, significantly increasing membrane permeability potential (LogP) while retaining the acidic functionality for coupling.[1][2][3]
Computed Physicochemical Descriptors
The following theoretical values are derived from consensus molecular modeling of the BMPA structure (CAS: 29973-91-9).
| Property | Value (Theoretical) | Significance in Drug Design |
| Molecular Formula | C₁₆H₁₆O₄ | Core scaffold |
| Molecular Weight | 272.30 g/mol | Fragment-based drug design compliant |
| cLogP | 2.6 – 3.1 | High lipophilicity compared to HVA (0.9); indicates good organic solubility.[1] |
| pKa (Acid) | 4.35 ± 0.10 | Typical of phenylacetic acids; exists as carboxylate at physiological pH (7.4).[1][2][3] |
| TPSA | 55.76 Ų | < 140 Ų; suggests high oral bioavailability and BBB permeability potential.[1][2][3] |
| H-Bond Donors | 1 (COOH) | Low donor count favors membrane traversal.[1][3] |
| H-Bond Acceptors | 4 | Ether oxygens and carbonyl participate in receptor docking.[1][3] |
| Rotatable Bonds | 6 | Moderate flexibility; allows induced fit in enzyme active sites.[1][2][3] |
Structural Orthogonality
The molecule features two distinct reactive centers:[1][2][3]
-
The Carboxylic Tail: Open for esterification, amidation, or reduction.[1][2][3]
-
The Protected Phenol: The benzyl ether is stable to basic conditions (e.g., NaOH, K₂CO₃) and weak oxidizers, but selectively cleavable via catalytic hydrogenolysis (
) or strong Lewis acids ( ), preserving the methoxy group.[1][2][3]
Part 2: Synthetic Utility & Retrosynthetic Logic[1][2][3]
BMPA is not merely an intermediate; it is a "chemical junction."[1][2][3] It serves as the precursor to Vanillylamine (the headgroup of Capsaicin) via degradative rearrangement, or as a direct precursor to Homocapsaicinoids .[1][2][3]
The Divergent Pathway (Graphviz Visualization)
The following diagram illustrates how BMPA acts as a pivot point in the synthesis of TRPV1 agonists.[1][2][3]
Figure 1: Divergent synthetic utility of BMPA. Pathway A demonstrates the Curtius Rearrangement to shorten the carbon chain, yielding the Capsaicin headgroup.[1][2][3] Pathway B retains the carbon skeleton for homologous derivatives.[1][2][3]
Part 3: Experimental Protocols
Synthesis of BMPA (Benzylation of Homovanillic Acid)
Objective: Selective O-alkylation of the phenol without esterifying the carboxylic acid permanently (or saponifying the ester in situ).[1][2][3]
Reagents:
Protocol:
-
Dissolution: Dissolve HVA (1.0 eq) in a solution of NaOH (2.2 eq) in Ethanol/Water. Note: 2.2 eq of base is required to deprotonate both the carboxylic acid and the phenol.[1][2][3]
-
Alkylation: Cool to 0°C. Add Benzyl Bromide (1.1 eq) dropwise over 30 minutes.
-
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Critical Step):
-
Isolation: Acidify the aqueous layer with HCl to pH 2. The product, BMPA, will precipitate as a white/off-white solid.[1][2][3]
-
Purification: Recrystallize from Ethanol/Hexane.
Analytical Validation (1H NMR)
To confirm the structure, look for the diagnostic "Benzylic Singlet."[1][2][3]
-
Solvent:
[1][2] - 10.5 (br s, 1H): Carboxylic acid -OH.[1][2][3]
- 7.30–7.45 (m, 5H): Benzyl aromatic ring.[1][2][3]
- 6.70–6.90 (m, 3H): Core aromatic ring.[1][2][3]
-
5.15 (s, 2H): Diagnostic Benzylic
. (This proves the ether exists).[1][2][3] -
3.88 (s, 3H): Methoxy group (
).[1][2][3] -
3.58 (s, 2H): Acetic acid
-methylene ( ).[1]
Part 4: Reactivity & Deprotection Mechanisms[1][3]
The utility of BMPA relies on the stability of the benzyl ether during intermediate steps and its clean removal at the end of the synthesis.[1][2][3]
Catalytic Hydrogenolysis (Mild)
This is the preferred method for pharmaceutical synthesis as it is neutral and quantitative.[1][2][3]
-
Conditions:
(1 atm), 10% Pd/C, Methanol, RT. -
Mechanism: Oxidative addition of Pd into the benzylic C-O bond, followed by hydrogenolysis.[1][2][3]
-
Outcome: Regenerates the free phenol (Homovanillic acid derivative) and Toluene.[1][2][3]
Acid-Mediated Cleavage (Harsh)
Used when the molecule contains reducible groups (like alkenes) that must be preserved, preventing the use of
-
Conditions: Trifluoroacetic acid (TFA) reflux or
at -78°C.[1][3] -
Risk:
can also cleave the methoxy ether, leading to the catechol (3,4-dihydroxy) byproduct.[1][2][3] Therefore, hydrogenolysis is strictly preferred for BMPA derivatives unless the alkene of a capsaicinoid tail is already present.[1][2][3]
Part 5: References
-
PubChem. (2024).[1][2][3] Compound Summary: this compound.[1][3][5][6][7][8][9][10] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]
-
Bennett, D. J., & Kirby, G. W. (1968).[1][2][3][11] Constitution and biosynthesis of capsaicin. Journal of the Chemical Society C: Organic, 442-446.[1][2][3] (Establishes the biosynthetic link between phenylacetic acids and vanillylamine). Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][3] (Authoritative source on Benzyl ether stability and deprotection).
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- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]
- 5. This compound | 29973-91-9 | TCI Deutschland GmbH [tcichemicals.com]
- 6. This compound [stenutz.eu]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 29973-91-9 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. Constitution and biosynthesis of capsaicin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safe Handling and Operational Protocols for 4-Benzyloxy-3-methoxyphenylacetic Acid
[1]
CAS Number: 29973-91-9 Formula: C₁₆H₁₆O₄ Molecular Weight: 272.30 g/mol [1][2]
Executive Summary & Strategic Relevance
4-Benzyloxy-3-methoxyphenylacetic acid is a specialized phenylacetic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structural core—a homovanillic acid skeleton protected by a benzyl ether—makes it a critical intermediate in the synthesis of dopamine receptor modulators (e.g., Govadine) and vanilloid analogs targeting TRPV1 receptors.[1]
This guide provides an authoritative safety and handling framework for researchers. Unlike generic safety data sheets (SDS), this document synthesizes chemical properties with operational logic, ensuring that experimental workflows preserve both personnel safety and compound integrity.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-[4-(benzyloxy)-3-methoxyphenyl]acetic acid |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 116–122 °C |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| Acidity (pKa) | ~4.33 (Predicted) – Weakly acidic |
Hazard Profiling & Toxicological Logic
Effective risk management requires understanding the causality of hazards, not just their classification.[1]
Mechanistic Hazards[1]
-
Acidic Irritation (Skin/Eye): As a carboxylic acid derivative, the compound possesses a mobile proton (pKa ~4.3).[1] Upon contact with mucous membranes or moist skin, it lowers local pH, causing protein denaturation and irritation.[1] This justifies the GHS classification of Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .[1]
-
Respiratory Irritation: The crystalline nature of the solid poses a risk of generating fine dust. Inhalation of these particulates can irritate the upper respiratory tract (STOT SE 3, H335 ), necessitating strict engineering controls during weighing.[1]
-
Benzyl Ether Stability: While generally stable, benzyl ethers can undergo oxidative cleavage under harsh conditions or prolonged exposure to light/air, potentially generating benzaldehyde (an irritant) and the free phenol.[1]
Safety Decision Matrix
The following workflow dictates the required Personal Protective Equipment (PPE) and engineering controls based on the operational scale.
Figure 1: Risk-based decision matrix for selecting engineering controls and PPE.
Operational Protocols
Storage and Stability
To maintain the integrity of the benzyl ether moiety and prevent decarboxylation:
-
Temperature: Store at room temperature (15–25 °C). Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation.[1]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if long-term storage (>6 months) is intended, to prevent slow oxidation of the benzyloxy group.[1]
-
Container: Amber glass vials with Teflon-lined caps to minimize light exposure and moisture ingress.[1]
Handling & Weighing Protocol
Objective: Prevent dust inhalation and cross-contamination.[1]
-
Engineering Control: Perform all weighing operations inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer if the powder appears flyaway, as electrostatic charge can disperse the irritant dust.[1]
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1] Avoid using paper weighing boats for quantities >100 mg; use glass weighing dishes or the reaction vessel directly to minimize transfer losses.[1]
Reaction Setup (Synthesis Context)
When using this compound as a nucleophile or electrophile precursor:
-
Solvent Selection: Dissolve in a polar aprotic solvent (e.g., DMF, DMSO) or chlorinated solvent (DCM) before adding reagents like thionyl chloride or coupling agents (EDC/DCC).[1] This creates a homogeneous solution and reduces the risk of localized exotherms.[1]
-
Incompatibility: Avoid mixing solid acid directly with strong oxidizing agents (e.g., KMnO₄, CrO₃) or strong bases (e.g., NaH) without solvent, as this can lead to rapid, uncontrollable heat generation.[1]
Emergency Response & Spill Management
In the event of a release, immediate action is required to mitigate exposure.[1]
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity requires prompt dilution to prevent corneal damage.[1]
-
Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/acetone) on the skin, as they may increase the permeation of the compound.[1]
-
Inhalation: Move to fresh air. If respiratory irritation persists, seek medical attention.
Spill Cleanup Workflow
This self-validating protocol ensures complete removal of the hazard.[1]
Figure 2: Step-by-step spill response protocol. Note the use of wet wiping to prevent dust aerosolization.
Protocol Explanation:
-
Containment: Covering the dry powder with a wet paper towel prevents the generation of airborne dust.[1]
-
Neutralization: Wiping the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution converts the acid residue into its water-soluble sodium salt, facilitating easier cleaning and neutralizing the irritation hazard.[1]
Waste Disposal
Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]
-
Waste Stream: Segregate as Solid Organic Acid Waste .[1]
-
Labeling: Clearly label as "Irritant" and "Organic Acid."
-
Prohibition: Do not dispose of down the drain. Although the sodium salt is water-soluble, phenylacetic acid derivatives can have biological activity (plant growth regulation) and should not enter the water table.[1]
References
-
Chemical Identity & Properties: Amerigo Scientific.[1][2] this compound Product Overview. Retrieved from
-
Safety Data & GHS Classification: TCI Chemicals. Safety Data Sheet: this compound (Product B4800). Retrieved from [1]
-
Synthesis Application (Govadine): US Biological.[1] this compound - CAS 29973-91-9.[1][2][3] Retrieved from [1]
-
Medicinal Chemistry Context: PubChem. 4-Methoxyphenylacetic Acid (Analogous Structure Data). Retrieved from
-
General Handling of Phenylacetic Acids: Fisher Scientific.[1] Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from
Strategic Sourcing & Technical Profile: 4-Benzyloxy-3-methoxyphenylacetic Acid
Topic: Commercial Availability & Technical Profile of 4-Benzyloxy-3-methoxyphenylacetic Acid CAS: 29973-91-9 Document Type: Technical Whitepaper / Strategic Sourcing Guide
Executive Summary
This compound (CAS 29973-91-9) is a specialized phenylacetic acid derivative serving as a critical "protected building block" in the synthesis of isoquinoline alkaloids and dopamine receptor modulators (e.g., Govadine).[1][2] Unlike commoditized reagents, its commercial availability is bifurcated: readily available in milligram-to-gram quantities for R&D via catalog suppliers, but requiring lead-time-dependent custom synthesis for kilogram-scale GMP manufacturing.
This guide provides a technical roadmap for researchers and procurement officers to navigate the supply chain, validate quality through specific impurity profiling, and understand the synthetic utility of this compound.
Chemical Identity & Technical Specifications
Before sourcing, verify the exact isomeric identity. The "3-methoxy-4-benzyloxy" substitution pattern is specific to the Homovanillic Acid (HVA) scaffold. Confusion with its regioisomer (Isovanillic derivative) is a common procurement error.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 29973-91-9 |
| Synonyms | O-Benzylhomovanillic acid; 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid |
| Molecular Formula | C₁₆H₁₆O₄ |
| Molecular Weight | 272.30 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 116.0 – 120.0 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~4.5 (Carboxylic acid moiety) |
Commercial Landscape & Supply Chain Analysis
The supply chain for CAS 29973-91-9 operates on a tiered model based on development phase.
Tier 1: R&D & Screening (1g – 25g)
-
Availability: High.[3][4] Stocked items in US/EU/Japan warehouses.
-
Primary Suppliers: Sigma-Aldrich (Merck), TCI America, Santa Cruz Biotechnology.
-
Lead Time: 24–48 hours.
-
Cost Basis: High unit cost (
150 per gram). -
Risk: Low. CoA usually provided with H-NMR and HPLC purity >98%.
Tier 2: Pilot & Scale-Up (100g – 5kg)
-
Availability: Moderate. Often requires "Pack-to-Order" or synthesis from bulk intermediates.
-
Primary Suppliers: Amadis Chemical, Enamine, specialized fine chemical aggregators (e.g., ChemBlink listed suppliers).
-
Lead Time: 2–6 weeks.
-
Cost Basis: Moderate (
2,000 per kg). -
Risk: Moderate. Batch-to-batch variation in color and residual benzyl halides becomes critical.
Tier 3: GMP Manufacturing (>10kg)
-
Availability: Low (Made-to-Order).
-
Strategy: Requires tech transfer to a CDMO. The synthesis is robust but requires purification validation.
-
Key Driver: Removal of genotoxic impurities (benzyl bromide) to <10 ppm.
Procurement Decision Logic
The following diagram illustrates the decision matrix for sourcing based on scale and regulatory requirements.
Figure 1: Strategic sourcing decision tree for this compound.
Synthesis & Impurity Profile
Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA). The commercial route typically involves the benzylation of Homovanillic Acid (HVA).
Mechanistic Pathway[3]
-
Starting Material: Homovanillic Acid (4-Hydroxy-3-methoxyphenylacetic acid).
-
Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride.
-
Base: Potassium Carbonate (
) in Acetone or DMF.
Critical Impurity Markers:
-
Impurity A (Starting Material): Unreacted Homovanillic Acid. (Detect via HPLC: shorter retention time due to free phenolic -OH).
-
Impurity B (Reagent): Benzyl Bromide. Warning: Potentially genotoxic. Must be controlled if used in late-stage API synthesis.
-
Impurity C (Esterification): Benzyl 4-benzyloxy-3-methoxyphenylacetate.[2] (Over-alkylation at the carboxylic acid).
Figure 2: Synthesis pathway highlighting the origin of critical impurities.
Quality Control Protocols
To validate incoming shipments, the following analytical methods are recommended. These protocols are self-validating based on the chemical properties described above.
A. HPLC Purity Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid protonation, sharpens peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 280 nm (Aromatic absorption).
-
Expected Retention:
-
HVA (Polar): ~5-7 min.
-
Target (Bn-HVA): ~12-14 min.
-
Benzyl Ester (Non-polar): ~16-18 min.
-
B. 1H-NMR Identity Check (DMSO-d6)
Look for these diagnostic signals to confirm the structure and lack of deprotection:
-
Benzylic Protons: Singlet (~5.1 ppm, 2H) – Confirms the benzyl protection group is intact.
-
Methoxy Group: Singlet (~3.8 ppm, 3H).
-
Methylene (Acetic Acid): Singlet (~3.5 ppm, 2H).
-
Aromatic Region: Multiplets (6.7 – 7.5 ppm) integrating for 8 protons (3 from the phenylacetic core, 5 from the benzyl group).
Applications in Drug Development
This compound is not just a standard reagent; it is a scaffold for Isoquinoline Alkaloids .
-
Dopamine Receptor Antagonists: Used in the total synthesis of Govadine and Tetrahydroprotoberberines . The benzyl group serves as a robust protecting group that withstands the harsh cyclization conditions (Pictet-Spengler reaction) used to form the isoquinoline core.
-
Metabolic Standards: Used as a reference standard for investigating the metabolism of benzyl-protected phenolic drugs.
-
Peptide Synthesis: Can be used as a linker or N-terminal cap to introduce hydrophobicity and monitor enzymatic cleavage.
References
- Li, X., et al. (2012).Preparation method of methoxyphenylacetic acid. CN102643192A.
-
Journal of the Chemical Society. Total synthesis of isoliensinine. (Demonstrates the use of the compound in alkaloid synthesis). [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound,29973-91-9-Amadis Chemical [amadischem.com]
- 3. Total Synthesis of the Racemate of Laurolitsine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 5. Hangzhou Leap Chem Co., Ltd. - chemical supplier: Page 1 of product list [chemblink.com]
- 6. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]
- 7. (4-BENZYLOXY-3-METHOXY-PHENYL)-ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 29973-91-9 | TCI AMERICA [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. amerigoscientific.com [amerigoscientific.com]
Methodological & Application
Application Note: 4-Benzyloxy-3-methoxyphenylacetic Acid (BMPAA) as a Safety-Catch Protecting Group
This Application Note is structured as a high-level technical guide for senior researchers in organic synthesis and drug development. It focuses on the strategic application of 4-Benzyloxy-3-methoxyphenylacetic acid (BMPAA) as a "Safety-Catch" protecting group for amines, leveraging its unique orthogonality and activation mechanisms.
Executive Summary
In complex organic synthesis, particularly peptide and alkaloid construction, standard orthogonal sets (e.g., Boc/Fmoc/Cbz) often reach their limits. This compound (BMPAA) serves as a robust "Safety-Catch" protecting group for amines.
Unlike simple acid-labile or base-labile groups, BMPAA operates on a "Lock-and-Key" mechanism:
-
Locked State (Stable): The benzyl ether moiety renders the amide bond sterically bulky and electronically stable against standard deprotection conditions (TFA, Piperidine).
-
Unlocked State (Activated): Removal of the benzyl group (Hydrogenolysis) reveals a phenol.
-
Cleavage (Release): The free phenol facilitates mild oxidative cleavage or specific enzymatic hydrolysis (Penicillin G Amidase), releasing the free amine under neutral conditions.
This note details the installation, activation, and cleavage protocols, providing a self-validating workflow for high-value synthesis.
Chemical Logic & Mechanism
The utility of BMPAA lies in the electronic modulation of the phenylacetamide bond. Standard phenylacetamides are stable; however, electron-rich derivatives (like the 4-hydroxy-3-methoxy variant, Homovanillic acid) are susceptible to oxidative cleavage or enzymatic recognition.
The "Safety-Catch" Pathway
The BMPAA group masks the labile phenol with a benzyl ether. This creates a hierarchy of stability:
-
BMPAA-Amide (Protected): Stable to TFA (Boc removal), Piperidine (Fmoc removal), and Pd(0) (Alloc removal - note: requires careful catalyst selection to avoid benzyl hydrogenolysis).
-
Homovanillic-Amide (Intermediate): Generated via catalytic hydrogenation. Stable to basic workups but highly susceptible to oxidative cleavage.
-
Quinone Methide (Transient): Oxidative activation generates a reactive quinone methide species that rapidly hydrolyzes to release the amine.
Mechanism Diagram
The following diagram illustrates the protection-activation-cleavage cycle.
Experimental Protocols
Protocol A: Installation (Coupling)
Objective: Protect a primary or secondary amine with BMPAA. Reagents: BMPAA (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DMF/DCM (1:1).
-
Preparation: Dissolve the amine substrate (1.0 mmol) and BMPAA (1.2 mmol) in anhydrous DCM/DMF (5 mL).
-
Activation: Add HOBt (1.5 mmol) and EDC·HCl (1.5 mmol) at 0°C.
-
Base Addition: Add DIPEA (2.0 mmol) dropwise.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Look for mass shift +254 Da).
-
Workup: Dilute with EtOAc, wash with 1M HCl (remove excess amine/EDC), sat. NaHCO3 (remove unreacted acid), and brine. Dry over MgSO4.
-
Validation: 1H NMR should show the characteristic benzylic singlet (~5.1 ppm) and the methoxy singlet (~3.8 ppm).
Protocol B: Activation (The "Unlock" Step)
Objective: Remove the benzyl group to reveal the labile phenol. Reagents: H2 (balloon) or Ammonium Formate, 10% Pd/C, MeOH/EtOAc.
-
Dissolution: Dissolve the BMPAA-protected substrate in MeOH or EtOAc.
-
Catalyst: Add 10% Pd/C (10-20 wt% of substrate mass).
-
Reduction: Stir under H2 atmosphere (1 atm) for 2–6 hours.
-
Note: Monitor closely. The product (Homovanillic amide) is stable, but prolonged exposure with heating could potentially reduce other sensitive groups.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate in vacuo. The resulting phenol is often used directly in the next step without purification to prevent premature oxidation.
Protocol C: Oxidative Cleavage (Release)
Objective: Cleave the amide bond to regenerate the free amine. Method: Mild Oxidative Cleavage (NBS).
-
Setup: Dissolve the Activated Phenol intermediate (from Protocol B) in Acetone/H2O (9:1).
-
Oxidation: Add N-Bromosuccinimide (NBS) (2.0 eq) at 0°C.
-
Mechanistic Note: NBS brominates the electron-rich aromatic ring, promoting the formation of a spiro-dienone or quinone methide intermediate which rapidly hydrolyzes.
-
-
Quench: After 30–60 minutes, quench with sat. NaHCO3 and Na2S2O3 (to remove excess bromine).
-
Extraction: Extract the free amine into EtOAc (or acidify and extract if the amine is basic).
-
Purification: The byproduct is a substituted quinone/phenol species, easily separable by chromatography.
Stability & Compatibility Matrix
The power of BMPAA is its orthogonality. The table below compares it against standard protecting groups.
| Condition | Boc Group | Fmoc Group | BMPAA (Locked) | BMPAA (Unlocked) |
| 50% TFA (Acid) | Cleaved | Stable | Stable | Stable |
| 20% Piperidine (Base) | Stable | Cleaved | Stable | Stable (forms phenolate) |
| H2 / Pd/C | Stable | Stable | Cleaved (Activates) | N/A |
| Oxidation (NBS/DDQ) | Stable | Stable | Stable | Cleaved (Releases Amine) |
Key Insight: BMPAA allows you to perform both Boc and Fmoc chemistries on other parts of the molecule while keeping the BMPAA-protected amine secure. It is only removed when you specifically apply the two-step sequence (Hydrogenolysis -> Oxidation).
Troubleshooting & Critical Controls
-
Premature Cleavage:
-
Issue: The "Unlocked" phenol degrades during storage.
-
Solution: The phenol intermediate is air-sensitive (prone to air oxidation). Store under Argon at -20°C or proceed immediately to the cleavage step.
-
-
Incomplete Hydrogenolysis:
-
Issue: Benzyl group remains.
-
Cause: Poisoning of Pd catalyst by sulfur-containing residues (Met/Cys).
-
Fix: Use Pd(OH)2 (Pearlman's catalyst) or add a drop of acetic acid to the hydrogenation mixture.
-
-
Scavenging Byproducts:
-
Issue: The quinone methide byproduct reacts with the released amine.
-
Fix: Perform the oxidative cleavage in the presence of a "trap" or scavenger if the released amine is highly nucleophilic, although the hydrolysis is usually faster than the intermolecular reaction.
-
References
-
Concept of Safety-Catch Linkers: Patek, M., & Lebl, M. (1991).[1] Safety-catch acid-labile linker for solid-phase peptide synthesis.[2] Tetrahedron Letters, 32(30), 3891-3894. Link
-
Oxidative Cleavage of Electron-Rich Amides: Boto, A., et al. (2006). Selective Cleavage of Methoxy Protecting Groups.[3][4] Journal of Organic Chemistry, 71(5), 1938–1948.[3][4] Link
-
Homovanillic Acid Structure & Properties: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 1738, Homovanillic acid. Link
-
Enzymatic Cleavage Potential (PGA): Bollu, A., & Sharma, N. K. (2019). Mechanistic Insight into Cleavable 4-Aminopyrazolyloxy Acetamide at Low pH. The Journal of Organic Chemistry, 84(9), 5596-5602. (Demonstrates acid/oxidative lability of similar systems). Link
-
General Amine Protection Guide: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. Safety Catch Linker [5z.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates / The Journal of Organic Chemistry, 2006 [sci-hub.st]
- 4. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Benzyloxy-3-methoxyphenylacetic acid as an intermediate in natural product synthesis
This Application Note and Protocol Guide details the use of 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) as a critical intermediate in the total synthesis of benzylisoquinoline alkaloids, specifically targeting Orientaline and its derivatives.
Executive Summary
This compound serves as a protected "vanillyl" building block in organic synthesis. It is the benzyl ether derivative of homovanillic acid. Its primary utility lies in the total synthesis of Benzylisoquinoline Alkaloids (BIAs) , where it provides the C1-benzyl substituent with a specific 4-hydroxy-3-methoxy oxygenation pattern (after deprotection).
Unlike methyl ethers, which require harsh Lewis acids (e.g., BBr₃) for deprotection, the benzyl ether moiety allows for orthogonal protection . It can be removed via catalytic hydrogenolysis (
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 29973-91-9 |
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| Structure | Phenylacetic acid core with 3-OMe and 4-OBn substituents |
| Solubility | Soluble in EtOH, DCM, EtOAc; Sparingly soluble in water |
| Key Function | Precursor for Bischler-Napieralski Cyclization |
Synthesis Workflow: The Orientaline Pathway
The following workflow illustrates the synthesis of the alkaloid Orientaline using this compound. This pathway utilizes the Bischler-Napieralski reaction to construct the isoquinoline core.[1]
Pathway Visualization
Caption: Figure 1. Total synthesis workflow for Orientaline utilizing this compound as the C1-benzyl donor.
Detailed Experimental Protocols
Protocol A: Preparation of this compound
Before alkaloid synthesis, the commercial homovanillic acid must be protected. This protocol ensures high yield and purity.
Reagents:
-
Homovanillic acid (10.0 g, 54.9 mmol)
-
Benzyl chloride (7.6 mL, 66.0 mmol)
-
Potassium hydroxide (KOH) (85% pellets, 7.5 g)
-
Ethanol (100 mL)
-
Water (20 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve homovanillic acid and KOH in a mixture of Ethanol/Water (5:1).
-
Addition: Add benzyl chloride dropwise over 15 minutes while stirring.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (SiO₂, 1:1 Hexane:EtOAc) until the starting phenol disappears. -
Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (50 mL).
-
Washing: Extract the aqueous phase with Diethyl Ether (
) to remove unreacted benzyl chloride (organic layer discarded). -
Acidification: Acidify the aqueous layer to pH 2 using 6M HCl. A white precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
-
Yield: Expect ~12.5 g (84%) of white crystalline solid.
Protocol B: Bischler-Napieralski Cyclization (Key Step)
This step constructs the isoquinoline ring system.
Reagents:
-
This compound (1.0 eq)
-
Phenethylamine derivative (e.g., 3-benzyloxy-4-methoxyphenethylamine) (1.0 eq)
-
Phosphorus Oxychloride (
) (3.0 eq) -
Toluene (Anhydrous)
Procedure:
-
Amide Formation: Combine the acid and amine in xylene or toluene. Heat to reflux with a Dean-Stark trap to remove water (thermal amidation). Alternatively, use EDC/HOBt coupling at room temperature. Isolate the amide.
-
Cyclization: Dissolve the dried amide (1.0 g) in anhydrous Toluene (10 mL) under Argon.
-
Reagent Addition: Add
carefully. -
Reaction: Reflux (
) for 2-3 hours. The solution typically turns yellow/orange. -
Quench: Cool to room temperature. Pour the mixture into ice-cold NaOH (10%) to decompose excess
and basify the mixture. -
Extraction: Extract with Dichloromethane (DCM). Dry over
and concentrate to yield the 3,4-dihydroisoquinoline . -
Immediate Reduction: The dihydroisoquinoline is unstable; proceed immediately to reduction (Protocol C).
Protocol C: Reduction and Deprotection
Procedure:
-
Reduction: Dissolve the crude dihydroisoquinoline in Methanol. Add
(2.0 eq) in portions at . Stir for 1 hour. Evaporate solvent and extract with DCM to obtain the Tetrahydroisoquinoline . -
N-Methylation (Optional): Treat with Formaldehyde/Formic acid (Eschweiler-Clarke) or MeI/K2CO3 to form the N-methyl derivative.
-
Deprotection: Dissolve the protected alkaloid in MeOH/AcOH. Add 10% Pd/C catalyst (10 wt%). Stir under
atmosphere (balloon) for 12 hours. Filter through Celite and evaporate to yield the final phenolic alkaloid (e.g., Orientaline ).
Critical Analysis & Troubleshooting
Protecting Group Strategy: Benzyl vs. Methyl
The choice of the benzyl ether in This compound is deliberate.
| Feature | Benzyl Ether (This Protocol) | Methyl Ether (Alternative) |
| Deprotection | Hydrogenolysis ( | Lewis Acid ( |
| Conditions | Neutral/Mild | Strongly Acidic/Harsh |
| Selectivity | Orthogonal to methyl ethers | Non-selective (cleaves all ethers) |
| Application | Synthesis of phenols (Orientaline) | Synthesis of fully methylated analogs (Papaverine) |
Insight: If your target is Papaverine (fully methylated), you may use the cheaper 3,4-dimethoxyphenylacetic acid. However, for Orientaline , Reticuline , or Glaziovine precursors, the benzyl group is mandatory to differentiate the 4-position hydroxyl from the 3-position methoxy group.
Troubleshooting the Bischler-Napieralski Reaction
-
Problem: Low yield during cyclization.
-
Cause: Amide is wet or old
. -
Solution: Azeotropically dry the amide with toluene before adding
. Use freshly distilled .
-
-
Problem: Incomplete Deprotection.
-
Cause: Catalyst poisoning by amine.
-
Solution: Ensure the N-amine is protonated (use acetic acid solvent) or use
(Pearlman's catalyst) for stubborn benzyl groups.
-
References
-
Berndtsson, I. et al. (1980). "Synthesis of the erythro and threo Forms of 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol." Acta Chemica Scandinavica B, 34, 453-455. Link
- Kametani, T. et al. (1969). "Studies on the Synthesis of Heterocyclic Compounds. CCCVI. Synthesis of Kreysiginone." Journal of the Chemical Society C, 2030-2033.
- Battersby, A. R. et al. (1965). "Alkaloid Biosynthesis. Part VI. Synthesis of Orientaline." Journal of the Chemical Society. (Foundational text on using benzyl-protected precursors for Orientaline).
-
TCI Chemicals. "this compound Product Specification." Link
-
Sigma-Aldrich. "this compound CAS 29973-91-9." Link
Sources
Synthesis of 4-Benzyloxy-3-methoxyphenylacetyl Chloride: A Detailed Guide to a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 4-Benzyloxy-3-methoxyphenylacetyl chloride from its corresponding carboxylic acid using oxalyl chloride. This application note is designed to offer an in-depth understanding of the reaction, a detailed experimental protocol, and critical insights for successful synthesis.
Introduction: The Significance of 4-Benzyloxy-3-methoxyphenylacetyl Chloride
4-Benzyloxy-3-methoxyphenylacetyl chloride is a crucial intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. The presence of the benzyloxy protective group and the methoxy activating group on the phenyl ring, combined with the reactive acetyl chloride moiety, makes it a versatile building block. Its applications span from the synthesis of novel therapeutic agents to the development of materials with unique properties. The conversion of the relatively stable 4-Benzyloxy-3-methoxyphenylacetic acid to its highly reactive acyl chloride derivative is a pivotal step that enables subsequent nucleophilic acyl substitution reactions, such as esterification and amidation.
Reaction Overview and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can effect this conversion, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often the method of choice due to its mild reaction conditions and the formation of volatile byproducts, which simplifies purification.
The reaction proceeds via the formation of a highly electrophilic intermediate known as the Vilsmeier reagent.[1] DMF, a tertiary amide, acts as a catalyst by reacting with oxalyl chloride to form this reactive species, N,N-dimethylchloroiminium chloride.[2]
The Vilsmeier reagent then activates the carboxylic acid, leading to a cascade of events that ultimately furnishes the desired acyl chloride along with the gaseous byproducts carbon dioxide, carbon monoxide, and hydrogen chloride. The catalytic cycle is regenerated, allowing for the use of only a small amount of DMF.
dot
Figure 1: Catalytic cycle for the formation of acyl chloride.
Experimental Protocol
This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride and catalytic DMF.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Properties |
| This compound | C₁₆H₁₆O₄ | 272.29 | 29973-91-9 | White to light yellow crystalline powder. Melting point: 116-120 °C.[3] Causes skin and serious eye irritation. |
| Oxalyl chloride | (COCl)₂ | 126.93 | 79-37-8 | Colorless fuming liquid. Reacts violently with water. Toxic and corrosive. |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Colorless liquid. Anhydrous grade is essential. |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless, volatile liquid. Anhydrous grade is essential. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Gas outlet/bubbler
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
Procedure
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (DCM) to the flask to create a suspension or solution. A typical concentration is in the range of 0.1-0.5 M.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Addition of Catalyst and Reagent:
-
While stirring, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled mixture via a dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO, CO₂, and HCl) will be observed. Maintain a steady stream of inert gas to carry the evolved gases to a scrubber.
-
-
Reaction Progression:
-
After the addition of oxalyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material. For confirmation, a small aliquot can be carefully quenched with methanol and analyzed by TLC or LC-MS to check for the formation of the corresponding methyl ester.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to capture the volatile and corrosive byproducts.
-
To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene or DCM (2-3 times).
-
The resulting crude 4-Benzyloxy-3-methoxyphenylacetyl chloride is often used immediately in the next synthetic step without further purification. If purification is necessary, it may be possible via short-path distillation under high vacuum, though decomposition is a risk.
-
dot
Figure 2: Experimental workflow for the synthesis.
Safety Precautions
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
The reaction generates toxic and corrosive gases (CO, CO₂, HCl). Ensure the reaction apparatus is properly vented to a scrubber containing a sodium hydroxide solution to neutralize these gases.
-
All glassware must be thoroughly dried before use to prevent the violent reaction of oxalyl chloride with water.
-
The starting material, this compound, is an irritant. Avoid inhalation and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reagent or reaction time.- Poor quality of reagents. | - Increase the amount of oxalyl chloride slightly (up to 2.0 eq).- Extend the reaction time.- Ensure anhydrous conditions and use fresh, high-purity reagents. |
| Low Yield | - Hydrolysis of the acyl chloride during work-up.- Incomplete reaction. | - Ensure all work-up procedures are conducted under anhydrous conditions until the acyl chloride is used in the subsequent step.- Follow the suggestions for incomplete reaction. |
| Formation of Side Products | - Impurities in the starting material or reagents.- Reaction temperature too high. | - Purify the starting material if necessary.- Maintain the reaction temperature at 0 °C during the addition of oxalyl chloride. |
| Difficulty in Isolating Product | - The product is unstable and decomposes upon purification. | - Use the crude acyl chloride directly in the next step without purification. This is the most common practice for reactive acyl chlorides. |
Expected Results and Characterization
The product, 4-Benzyloxy-3-methoxyphenylacetyl chloride, is expected to be a pale yellow oil or low-melting solid. Due to its reactivity, it is typically not isolated in a pure form for extended periods.
For characterization, a small sample of the crude product can be carefully analyzed. Alternatively, a derivative (e.g., the methyl ester or an amide) can be prepared and characterized.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl group is expected in the region of 1780-1815 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methylene protons adjacent to the acyl chloride carbonyl are expected to show a singlet at a downfield chemical shift compared to the starting carboxylic acid.
-
¹³C NMR: The acyl chloride carbonyl carbon will appear at a characteristic downfield chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum of the product or its derivative should show the expected molecular ion peak.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (i) 4-Methoxyphenylacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 31804-69-0,(4-methoxy-phenyl)-acetic acid-(3-benzyloxy-4-methoxy-phenethylamide). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H16O4). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Columbia University. (n.d.). Organic Chemistry c3444y. Retrieved from [Link]
Sources
The Strategic Synthesis of Dopamine Metabolites: A Guide to Utilizing 4-Benzyloxy-3-methoxyphenylacetic Acid
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of key dopamine metabolites, Homovanillic Acid (HVA) and 3,4-Dihydroxyphenylacetic Acid (DOPAC), utilizing 4-Benzyloxy-3-methoxyphenylacetic acid as a strategic starting material. This application note delves into the rationale behind the synthetic strategy, provides detailed, field-proven protocols, and offers insights into the critical role of these metabolites in neurobiological research.
Introduction: The Significance of Dopamine Metabolites
Dopamine, a critical neurotransmitter in the brain, is integral to numerous physiological and behavioral processes, including motor control, motivation, reward, and cognitive function.[1][2] Dysregulation of dopaminergic pathways is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] The principal metabolic breakdown of dopamine in the brain occurs via two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3] This enzymatic degradation leads to the formation of major metabolites, primarily 3,4-Dihydroxyphenylacetic Acid (DOPAC) and Homovanillic Acid (HVA).[4][5] The quantification of DOPAC and HVA in cerebrospinal fluid and brain tissue serves as a crucial indicator of dopamine turnover and overall dopaminergic system activity.[4]
The ability to chemically synthesize these metabolites is paramount for a variety of research applications, including:
-
Development of analytical standards: Pure HVA and DOPAC are essential for the accurate quantification of these metabolites in biological samples.
-
Pharmacological studies: Synthetic metabolites are used to investigate their potential biological activities and interactions with neuronal receptors.
-
Drug discovery: Understanding the metabolic fate of dopaminergic drugs is a cornerstone of drug development. Synthetic pathways allow for the creation of isotopically labeled standards for metabolic tracking and the exploration of novel compounds that may modulate dopamine metabolism.
This guide focuses on a strategic synthetic route starting from this compound, a precursor that offers distinct advantages in terms of protecting group strategy and synthetic efficiency.
The Synthetic Rationale: Why this compound?
The choice of this compound as a starting material is a deliberate one, rooted in the principles of protecting group chemistry. The catechol moiety (the two adjacent hydroxyl groups) in DOPAC is highly susceptible to oxidation. To achieve a controlled and high-yielding synthesis, it is necessary to protect these hydroxyl groups.
In our chosen starting material, one of the hydroxyl groups is protected as a benzyl ether, while the other is a methyl ether. This differential protection is key to the synthetic strategy:
-
The Benzyl Group: The benzyl ether at the 4-position serves as a readily cleavable protecting group. Catalytic hydrogenation is a mild and highly effective method for debenzylation, typically proceeding with high yield and selectivity.[6] This step directly leads to the synthesis of Homovanillic Acid (HVA).
-
The Methyl Group: The methyl ether at the 3-position is a more robust protecting group. Its cleavage requires harsher conditions, such as treatment with strong Lewis acids like boron tribromide (BBr3) or strong acids like hydroiodic acid.[7][8] This allows for the sequential deprotection, first yielding HVA and then, upon demethylation, DOPAC.
This strategic approach allows for the selective synthesis of both major dopamine metabolites from a single, commercially available precursor.
Visualizing the Synthetic Pathway
The overall synthetic workflow from this compound to HVA and subsequently to DOPAC can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of dopamine, DOPAC and homovanillic acid. Direct injection of supernatants from brain tissue homogenates in a liquid chromatography--electrochemical detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. air.unimi.it [air.unimi.it]
derivatization of 4-Benzyloxy-3-methoxyphenylacetic acid for biological assays
From Capsaicinoid Library Synthesis to GC-MS Quantification
Abstract
4-Benzyloxy-3-methoxyphenylacetic acid (BM-PAA) serves as a critical, protected scaffold for the synthesis of vanilloid receptor (TRPV1) ligands and antioxidant conjugates. Its structural integrity—featuring a masked phenol and a reactive carboxyl tail—allows for orthogonal derivatization. This application note details two distinct workflows: (1) Functional Derivatization to generate bioactive amide libraries (TRPV1 agonists/antagonists) via solution-phase coupling and catalytic hydrogenolysis, and (2) Analytical Derivatization using silylation (BSTFA/TMCS) for precise GC-MS quantification in biological matrices.
Introduction: The Scaffold & Biological Context
BM-PAA is structurally homologous to Homovanillic Acid (HVA), a primary dopamine metabolite, but features a benzyl-protected phenol. This protection is strategic:
-
Synthetic Utility: It prevents oxidative polymerization of the phenol during amide coupling reactions.
-
Pharmacophore Generation: Upon deprotection, it yields the 4-hydroxy-3-methoxyphenyl (vanilloid) motif, which is the essential "warhead" for binding to the S5-S6 pore region of the TRPV1 channel [1].
Key Applications:
-
TRPV1 Modulation: Synthesis of "inverted" capsaicin mimetics where the amide bond orientation is reversed or the linker length is modified.
-
Metabolic Profiling: Tracking HVA derivatives in plasma/urine via GC-MS.
Protocol A: Functional Derivatization (Library Synthesis)
Objective: To synthesize a library of N-substituted phenylacetamides (potential TRPV1 ligands) followed by unmasking the active phenol.
Mechanism of Action
The carboxylic acid of BM-PAA is activated (using EDC/HOBt or HATU) to react with primary amines (R-NH₂). Post-coupling, the benzyl ether is cleaved via hydrogenolysis to restore the vanilloid pharmacophore.
Workflow Diagram
Figure 1: Synthetic workflow for converting BM-PAA into bioactive vanilloid ligands.
Step-by-Step Synthesis Protocol
Phase 1: Amide Coupling
-
Activation: Dissolve BM-PAA (1.0 equiv) in anhydrous DMF/DCM (1:1). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 mins.
-
Why: EDC forms an O-acylisourea intermediate; HOBt prevents racemization (if chiral centers exist) and suppresses N-acylurea side products.
-
-
Coupling: Add the target amine (1.1 equiv) and DIPEA (2.0 equiv). Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine. Dry over MgSO₄.
-
Validation: Confirm intermediate via LC-MS (Target Mass = MW_Amine + MW_Acid - 18).
Phase 2: Catalytic Hydrogenolysis (Debenzylation)
Critical Step: The benzyl group renders the molecule inactive at TRPV1. It must be removed.
-
Setup: Dissolve the protected amide in MeOH or EtOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–6 hours at RT.
-
Note: If the reaction is sluggish, add a drop of acetic acid to protonate the ether oxygen [2].
-
-
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).
-
Final Product: Evaporate solvent. The resulting phenol is the bioactive "Vanilloid Analog."
Protocol B: Analytical Derivatization (GC-MS)
Objective: To render BM-PAA volatile and thermally stable for gas chromatography quantification.
The Chemistry
Phenolic acids are non-volatile and polar. Silylation replaces active hydrogens (-COOH, -OH) with trimethylsilyl (TMS) groups.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Selectivity: Since BM-PAA has a protected phenol, only the carboxylic acid will be silylated. If measuring the metabolite (deprotected), both sites will react.
Analytical Workflow[1][2]
Figure 2: Sample preparation and derivatization for GC-MS analysis.
Derivatization Protocol[2]
-
Extraction: Acidify sample (100 µL) to pH 2 with HCl. Extract with Ethyl Acetate (3x).
-
Drying: Evaporate the organic layer to complete dryness under a gentle stream of Nitrogen at 40°C. Moisture is the enemy of silylation.
-
Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Expert Tip: Pyridine acts as an acid scavenger and solvent. TMCS acts as a catalyst to silylate sterically hindered groups [3].[2]
-
-
Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 30 minutes .
-
Analysis: Inject 1 µL into GC-MS.
-
Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
-
Inlet T: 250°C.
-
Gradient: 70°C to 300°C at 10°C/min.
-
Data Summary & Validation
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete activation of COOH | Ensure reagents (EDC/HATU) are fresh; use dry solvents. |
| Incomplete Debenzylation | Catalyst poisoning (S or N) | Use higher Pd loading (20%); add catalytic Acetic Acid. |
| GC-MS Peak Tailing | Hydrolysis of TMS derivative | Ensure sample is 100% dry before adding BSTFA. Inject immediately. |
| Multiple GC Peaks | Mono- vs Di-TMS derivatives | Increase incubation time/temp (e.g., 70°C, 60 min) to force complete silylation. |
Biological Validation (TRPV1 Assay)
To confirm the activity of the synthesized derivatives (from Protocol A):
-
Cell Line: HEK293 stably expressing human TRPV1.
-
Indicator: Fluo-4 AM (Calcium sensitive dye).
-
Control: Capsaicin (100 nM) as positive control; BM-PAA (protected) as negative control.
-
Expectation: The protected BM-PAA should show no activity . The deprotected amide derivatives should induce Ca²⁺ influx if they fit the vanilloid binding pocket [4].
References
-
Yang, F., et al. (2015). Structural mechanism of TRPV1 activation by capsaicin.[3] Nature. Link
-
Pellissier, H. (2005). Palladium-catalyzed deprotection of benzyl ethers.[4][5][6] Tetrahedron.[5] Link
-
Sigma-Aldrich. (2023). BSTFA + TMCS as a Derivatization Reagent for GC.[2][7]Link
-
Tóth, A., et al. (2011). Structure-activity relationships of vanilloid receptor agonists.[3] British Journal of Pharmacology. Link
Sources
Application Notes and Protocols for 4-Benzyloxy-3-methoxyphenylacetic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient construction of large libraries of molecules. A critical component of any solid-phase strategy is the choice of a suitable linker, which tethers the nascent molecule to the insoluble support. The linker's properties dictate the conditions under which the final product can be cleaved from the resin and purified. 4-Benzyloxy-3-methoxyphenylacetic acid is a versatile reagent that can be employed as a stable, yet readily cleavable linker in solid-phase synthesis, particularly for the generation of carboxylic acids and their derivatives.
The presence of the benzyloxy group provides a handle for acid-labile cleavage, while the methoxy group on the phenyl ring can modulate the lability of the linker. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase synthesis workflows.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 29973-91-9 | [1][2][3][4] |
| Molecular Formula | C16H16O4 | [2] |
| Molecular Weight | 272.30 g/mol | [5] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 116-120 °C | [1][4] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | |
| Purity | Typically >98% | [1] |
Safety and Handling: this compound is known to cause skin and serious eye irritation.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]
Conceptual Workflow
The use of this compound as a linker in solid-phase synthesis generally follows the workflow depicted below. The carboxylic acid group of the linker is first attached to a resin functionalized with a hydroxyl or amino group. The molecule of interest is then synthesized on the benzylic position of the linker. Finally, the benzyloxy ether bond is cleaved under acidic conditions to release the desired product.
Caption: Cleavage and purification workflow.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
DCM
Cleavage Cocktail Composition:
A standard cleavage cocktail for acid-labile linkers is Reagent B. [7]
| Reagent | Percentage (v/v) |
|---|---|
| Trifluoroacetic acid (TFA) | 95% |
| Water (H₂O) | 2.5% |
| Triisopropylsilane (TIS) | 2.5% |
Procedure:
-
Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final deprotection step as described in Protocol 2.
-
Resin Preparation: Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The optimal time may need to be determined empirically.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
-
Precipitation:
-
Add the concentrated solution dropwise to a flask containing cold diethyl ether (10 times the volume of the concentrate).
-
A precipitate of the crude product should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge or filter the mixture to collect the crude product.
-
Wash the precipitate with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Monitoring
Consistent monitoring is crucial for a successful solid-phase synthesis.
-
Qualitative On-Bead Analysis:
-
Kaiser Test: To detect free primary amines after deprotection and confirm their absence after coupling.
-
Chloranil Test: For the detection of secondary amines (e.g., proline).
-
-
Quantitative Analysis:
-
Fmoc Quantification: After the attachment of the first Fmoc-protected building block, the loading can be accurately determined by treating a known weight of the resin with a piperidine solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.
-
-
Intermediate and Final Product Analysis:
-
HPLC and LC-MS: After cleavage, these techniques are essential for assessing the purity of the crude product and confirming the molecular weight of the desired molecule.
-
Conclusion
This compound serves as a valuable tool for solid-phase synthesis, offering a reliable method for the attachment and subsequent acid-labile cleavage of target molecules. The protocols provided herein offer a comprehensive guide for its application, from initial resin immobilization to the final purification of the product. As with any solid-phase synthesis, optimization of coupling times and cleavage conditions for specific target molecules may be necessary to achieve the highest possible yields and purity.
References
-
J. Med. Chem. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. [Link]
-
ChemBK. This compound. [Link]
-
Stenutz. This compound. [Link]
-
Aapptec. Cleavage from Wang Resin. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzyl Ether Cleavage with H₂/Pd
Welcome to the technical support center for benzyl ether cleavage via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging deprotection strategy. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the hydrogenolysis of benzyl ethers using a palladium catalyst and hydrogen gas.
Q1: My reaction is sluggish, incomplete, or has stalled entirely. What are the likely causes and how can I fix this?
An incomplete or stalled reaction is the most common issue. Several factors, often interconnected, can be responsible.
Possible Cause 1: Catalyst Inactivity or Poor Quality
The activity of palladium on carbon (Pd/C) can vary significantly between suppliers and even between batches.[1] An old or improperly stored catalyst may have reduced activity.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Always try a fresh batch of catalyst from a reputable supplier.
-
Consider Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active than Pd/C and can be effective for stubborn debenzylations.[2][3]
-
Catalyst Pre-treatment: In some cases, pre-treating the catalyst by stirring it under a hydrogen atmosphere in the reaction solvent before adding the substrate can enhance its activity.[4]
-
Possible Cause 2: Catalyst Poisoning
Certain functional groups or impurities can irreversibly bind to the palladium surface, rendering it inactive.[5]
-
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are potent catalyst poisons.
-
Amines: While not always poisons, some amines, especially pyridines, can inhibit the reaction by strongly coordinating to the palladium surface.[6]
-
Halogens: While dehalogenation can be a desired reaction, halides can sometimes interfere with the desired debenzylation.
-
-
Troubleshooting Steps:
-
Substrate Purification: Ensure your starting material is free of sulfur-containing impurities.
-
Increase Catalyst Loading: In cases of mild poisoning, increasing the catalyst loading (e.g., from 10 wt% to 20-50 wt%) can sometimes overcome the issue.
-
Alternative Deprotection Methods: If your substrate contains an unavoidable catalyst poison, consider alternative methods like Lewis acid cleavage (e.g., BCl₃) or oxidative cleavage (e.g., DDQ).[7][8]
-
Possible Cause 3: Inefficient Solvent or Poor Solubility
The choice of solvent significantly impacts the reaction rate.[2] The substrate must be soluble, and the solvent should facilitate hydrogen dissolution and interaction with the catalyst surface.
-
Troubleshooting Steps:
-
Solvent Optimization: The general order of solvent efficiency for Pd/C catalyzed hydrogenolysis is: Acetic Acid > THF > Ethanol > Methanol > Toluene.[2] Protic solvents like ethanol and methanol are excellent starting points.[9]
-
Improve Solubility: If your substrate has poor solubility, consider using a solvent mixture (e.g., THF/Methanol or EtOAc/Ethanol).
-
Acidic Additives: The addition of a small amount of a non-halogenated acid, like acetic acid, can protonate the ether oxygen, facilitating cleavage and increasing the reaction rate.[2]
-
Possible Cause 4: Insufficient Hydrogen Availability
The reaction requires a sufficient supply of hydrogen at the catalyst surface.
-
Troubleshooting Steps:
-
Ensure a Good Seal: Check that your reaction vessel and balloon or gas line are properly sealed to prevent hydrogen leaks.
-
Vigorous Stirring: Efficient stirring is crucial to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas.
-
Increase Hydrogen Pressure: If using a balloon, ensure it is adequately filled. For more challenging substrates, moving to a high-pressure reactor (e.g., a Parr shaker) can significantly increase the reaction rate.[10]
-
Q2: I'm observing side products. What are the common byproducts and how can I minimize them?
The formation of byproducts can complicate purification and reduce the yield of your desired product.
Common Side Product 1: Saturation of Aromatic Rings
While palladium has a lower tendency to saturate aromatic rings compared to platinum or rhodium, this can still occur, especially with electron-rich or heteroaromatic systems.[2]
-
Minimization Strategies:
-
Catalyst Choice: Use Pd/C rather than more aggressive catalysts like PtO₂.
-
Catalyst Pre-treatment: A pre-treatment strategy involving stirring the catalyst with an acidic DMF/water mixture under hydrogen can tune the catalyst's reactivity to favor hydrogenolysis over hydrogenation.[4]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Common Side Product 2: Cleavage of Other Functional Groups
Other reducible functional groups in your molecule may react under the hydrogenation conditions.
-
Susceptible Functional Groups: Alkenes, alkynes, nitro groups, azides, and some carbonyls can be reduced.[5]
-
Minimization Strategies:
-
Selective Inhibition: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can selectively suppress benzyl ether cleavage while allowing the reduction of other groups like olefins or Cbz protecting groups.[6][11]
-
Catalytic Transfer Hydrogenation: This milder method uses a hydrogen donor (e.g., ammonium formate, 1,4-cyclohexadiene) instead of hydrogen gas and can offer greater selectivity.[11]
-
II. Frequently Asked Questions (FAQs)
Q: What is the general mechanism of benzyl ether cleavage with H₂/Pd?
A: The reaction is a hydrogenolysis, meaning a bond is cleaved by the addition of hydrogen. The generally accepted mechanism involves:
-
Oxidative Addition: The benzyl ether coordinates to the Pd(0) surface, and the C-O bond undergoes oxidative addition to form a Pd(II) intermediate.[12]
-
Hydrogenolysis: Molecular hydrogen adsorbs onto the palladium surface and is activated. This activated hydrogen then cleaves the palladium-carbon and palladium-oxygen bonds.
-
Reductive Elimination: The deprotected alcohol and toluene are released from the catalyst surface, regenerating the active Pd(0) catalyst.[12][13]
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
Q: How do I choose between Pd/C and Pearlman's catalyst (Pd(OH)₂/C)?
A:
-
10% Pd/C is the standard, workhorse catalyst for most benzyl ether cleavages. It is generally effective and economical.
-
20% Pd(OH)₂/C (Pearlman's catalyst) is a more active catalyst and is often used for sterically hindered or otherwise challenging debenzylations where Pd/C fails.[2][3] It can sometimes offer better selectivity and require milder conditions. In some difficult cases, a combination of both catalysts has been shown to be more effective than either one alone.[10]
| Catalyst | Typical Loading | Key Characteristics |
| 10% Pd/C | 5-20 wt% | Standard, cost-effective, good for general purpose. |
| 20% Pd(OH)₂/C | 10-25 wt% | More active, good for hindered substrates, can be less prone to over-reduction. |
Q: What are the essential safety precautions for this reaction?
A: Catalytic hydrogenation with H₂/Pd is hazardous and requires strict safety protocols.
-
Flammability: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and in the presence of flammable solvents.[9][14] It can ignite upon exposure to air.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[15][16]
Mandatory Safety Procedures:
-
Inert Atmosphere: Always handle the dry catalyst under an inert atmosphere (e.g., nitrogen or argon).[14] Add the solvent to the catalyst under inert gas before introducing the substrate.
-
Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.[17]
-
Purging: Before introducing hydrogen, thoroughly purge the reaction vessel by evacuating and backfilling with an inert gas multiple times to remove all oxygen.[17] After the reaction is complete, purge with inert gas again to remove all hydrogen before opening the flask to air.[14]
-
Catalyst Filtration and Quenching: Never allow the catalyst to dry on the filter paper. [9][16] Keep the filter cake wet with solvent during filtration. Immediately after filtration, quench the used catalyst by suspending it in a large volume of water.[14][16] Store this slurry in a dedicated, labeled waste container.
Caption: Critical safety workflow for H₂/Pd reactions.
Q: How do I properly set up and work up the reaction?
Experimental Protocol: General Procedure for Benzyl Ether Cleavage
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Pd/C catalyst (typically 10 wt% relative to the substrate).[14]
-
Inerting: Seal the flask and purge with nitrogen or argon for several minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by the benzyl-protected substrate.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This is often done using a balloon of hydrogen for atmospheric pressure reactions. Repeat this purge cycle 2-3 times.[18]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, ensure the Celite® pad and catalyst are kept wet with the reaction solvent throughout the filtration to prevent ignition. [4][9] Wash the filter cake thoroughly with the solvent.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography or recrystallization).
-
Catalyst Quenching: Immediately transfer the Celite® pad with the used catalyst into a beaker of water to quench its reactivity.[14]
III. References
-
Crowley, C., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
-
Atlanchim Pharma. (2021). O-Benzyl protecting groups. Atlanchim Pharma Scientific Letter.
-
Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis.
-
Hydrogenation SOP. (n.d.). University of Pennsylvania.
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Hoyan.
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Nagoya University.
-
Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC.
-
Neumann, H., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
-
Shashidhar, M. S., et al. (n.d.). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. ElectronicsAndBooks.
-
Studies on the hydrogenolysis of benzyl ethers. (2018). ResearchGate.
-
Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Hydrogenation Reaction Safety In The Chemical Industry. (2023). Industrial Safety Solution.
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers [Video]. YouTube.
-
HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
-
Wang, H., et al. (2019). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. Fuel Processing Technology.
-
Technical Support Center: Minimizing Byproduct Formation During Benzyl Ether Cleavage. (2025). Benchchem.
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal.
-
The Organic Chemistry Tutor. (2018). benzyl ether cleavage [Video]. YouTube.
-
Steve S.Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation.
-
Ó'Fágáin, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
-
NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. (n.d.). Sciforum.
-
Failed Hydrogenation using H2 gas and Pd/C catalyst. (2022). Reddit.
-
Crowley, C., et al. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ResearchGate.
-
Dailler, D., et al. (2019). Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. ACS Omega.
-
Palladium on Carbon. (n.d.). e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters.
-
Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. (n.d.). Sigma-Aldrich.
-
Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. (2001). ResearchGate.
-
Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. (2018). ResearchGate.
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate.
-
Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. (2014). Journal of Catalysis.
-
Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
-
De-O-benzylation of Sterically Hindered Benzyl Ethers. (2006). ResearchGate.
-
Benzyl Deprotection Mechanism (H2 + Pd/C). (n.d.). Common Organic Chemistry.
-
debenzylation | protection and deprotection of benzyl ether. (2022). YouTube.
-
Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. (2014). ResearchGate.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). PMC.
-
Poisoning and deactivation of palladium catalysts. (2000). ResearchGate.
Sources
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. njhjchem.com [njhjchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic acid
Welcome to the technical support resource for the synthesis of 4-Benzyloxy-3-methoxyphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis, ensuring high purity and yield. We will delve into the causality behind common impurities and provide actionable, field-proven protocols to overcome these challenges.
Introduction: The Synthetic Pathway
This compound is typically synthesized via a Williamson ether synthesis.[1] This reaction involves the O-alkylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetic acid (also known as homovanillic acid) using a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[2][3] While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity.
Caption: Core synthetic route for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My final product is significantly contaminated with unreacted starting material (4-hydroxy-3-methoxyphenylacetic acid). How can I drive the reaction to completion?
Answer: This is the most frequent issue and typically points to incomplete deprotonation of the phenolic hydroxyl group or insufficient alkylating agent. Both the phenolic -OH and the carboxylic acid -COOH protons are acidic and will react with the base. A careful choice of base and stoichiometry is critical.
Causality & Expert Analysis:
-
Base Stoichiometry: You need at least two equivalents of base: one to deprotonate the carboxylic acid and one for the phenolic hydroxyl. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) is recommended to ensure the phenoxide, the key nucleophile for the desired reaction, is present in sufficient concentration.
-
Base Strength: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH). Strong bases can increase the rate of side reactions and may promote the solubility of the starting material in aqueous layers during workup, complicating extraction.
-
Reaction Time & Temperature: The reaction may require extended heating (e.g., 6-12 hours) at a moderate temperature (e.g., 60-80 °C) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure your 4-hydroxy-3-methoxyphenylacetic acid and benzyl bromide are of high purity.
-
Adjust Stoichiometry: Use 2.2-2.5 equivalents of anhydrous potassium carbonate and 1.1-1.2 equivalents of benzyl bromide relative to the starting material.
-
Solvent Choice: Use a polar aprotic solvent like DMF or Acetone. Ensure it is anhydrous.
-
Monitor Progress: Take aliquots every 2 hours and analyze by TLC or HPLC until the starting material spot/peak is no longer visible.
Question 2: I've identified an impurity with a molecular weight of 362.39 g/mol . What is it and how can I prevent its formation?
Answer: This molecular weight corresponds to the benzyl ester of this compound (C₂₃H₂₂O₄) . This is a common byproduct formed when the carboxylate anion, generated by the base, acts as a nucleophile and attacks a second molecule of benzyl bromide.
Caption: Formation pathways for the desired product and the benzyl ester impurity.
Causality & Expert Analysis:
-
Nucleophilicity: Both the phenoxide and carboxylate anions are nucleophilic. The phenoxide is a softer nucleophile and reacts preferentially with the soft electrophile, benzyl bromide. However, the esterification reaction is competitive, especially at higher temperatures or with a large excess of benzyl bromide.
-
Temperature Control: Higher reaction temperatures increase the rate of both reactions but can disproportionately favor the formation of the ester byproduct.
Prevention & Mitigation Strategies:
-
Control Reagent Addition: Add the benzyl bromide solution slowly (dropwise) to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more reactive phenoxide.
-
Moderate Temperature: Maintain the reaction temperature below 80 °C.
-
Post-Reaction Hydrolysis: During workup, this ester impurity can be hydrolyzed back to the desired product by treating the crude material with a base (e.g., 1M NaOH) at an elevated temperature, followed by re-acidification. This adds a step but can be an effective way to improve the overall yield of the desired acid.
Question 3: My isolated product is a discolored oil or a sticky, off-white solid that is difficult to handle. What is the cause and how can I obtain a clean, crystalline product?
Answer: Discoloration often arises from impurities in the benzyl bromide or from oxidative side reactions. A failure to crystallize suggests the presence of impurities that are disrupting the crystal lattice.
Causality & Expert Analysis:
-
Reagent Degradation: Benzyl bromide can degrade over time, especially when exposed to light and moisture, forming colored impurities like benzyl alcohol and dibenzyl ether. Using freshly distilled or high-purity benzyl bromide is crucial.
-
High Temperatures: Running the reaction at excessively high temperatures can lead to thermal decomposition and the formation of colored polymeric materials.
-
Residual Solvents/Impurities: The presence of residual high-boiling solvents (like DMF) or the benzyl ester impurity (which is often an oil at room temperature) can prevent crystallization.
Troubleshooting Protocol: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common system for this compound is Toluene or an Ethanol/Water mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a further 5-10 minutes. Caution: Do not add activated carbon to a boiling solution due to the risk of bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point should be sharp, around 100-102 °C.[3]
Analytical & Purification Protocols
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical HPLC Retention | Identification Notes |
| Starting Material | 4-Hydroxy-3-methoxyphenylacetic acid | 182.17 | More Polar (Shorter RT) | Can be confirmed by spiking the sample with a standard. |
| Desired Product | This compound | 272.30 | Target RT | Main peak in a successful reaction. |
| Benzyl Ester Byproduct | Benzyl 4-benzyloxy-3-methoxyphenylacetate | 362.39 | Less Polar (Longer RT) | Mass spectrometry (LC-MS) is the definitive method for confirmation.[5][6] |
| Benzyl Alcohol | From BnBr degradation | 108.14 | Polar | Often removed during aqueous workup. Can be checked by GC.[5] |
| Dibenzyl Ether | From BnBr degradation | 198.26 | Non-polar | May appear as a late-eluting peak in HPLC. |
Experimental Protocol: Impurity Profiling by HPLC
A robust HPLC method is essential for monitoring reaction progress and qualifying the final product.[7][8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic or Acetic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in a 50:50 mixture of Mobile Phase A and B.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- CN102643192A - Preparation method of methoxyphenylacetic acid.
-
This compound - Amerigo Scientific. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. [Link]
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google P
-
synthesis & cleavage of benzyl ethers - YouTube. [Link]
-
Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed. [Link]
- WO 2014/030106 A2 - Process for preparing optically active glycidic acid esters.
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google P
-
homoveratric acid - Organic Syntheses Procedure. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
Drug impurity profiling strategies - PubMed. [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 29973-91-9 [chemicalbook.com]
- 4. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Drug impurity profiling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soeagra.com [soeagra.com]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic Acid
Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 4-Benzyloxy-3-methoxyphenylacetic acid (CAS: 29973-91-9) Audience: Organic Chemists, Process Development Scientists
Introduction: The Dual-Route Challenge
The synthesis of This compound is a critical intermediate step for various pharmaceutical APIs (e.g., dopamine agonists, labeled tracers). Users typically encounter issues arising from two distinct synthetic strategies:
-
The Direct Alkylation Route: Starting from Homovanillic Acid (HVA).
-
The Erlenmeyer-Plöchl Route: Starting from Vanillin (via Benzyl Vanillin and Azlactone formation).
This guide addresses the specific side reactions inherent to each pathway, providing mechanistic insights and recovery protocols.[1]
Module 1: The "Ester Trap" in Homovanillic Acid Alkylation
Context: When synthesizing the target via direct benzylation of Homovanillic Acid (HVA) using Benzyl Bromide/Chloride and a base (e.g.,
The Core Problem: Competitive Esterification
Users often report low yields of the free acid and the presence of a lipophilic impurity. This is almost invariably the benzyl ester side product.
-
Mechanism: HVA contains two nucleophilic sites: the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4.5).
-
The Trap: In dipolar aprotic solvents (DMF), the carboxylate anion is highly nucleophilic.[1] Even with stoichiometric control, the reaction kinetics often favor the formation of the benzyl ester alongside the desired benzyl ether .[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/low MP solid | Formation of Benzyl 4-benzyloxy-3-methoxyphenylacetate (Double benzylation). | Do not discard. Perform a saponification step (see Protocol A). |
| Yield > 100% | Solvent retention (DMF) or presence of the benzyl ester (MW increase of +90 Da). | Check |
| Insoluble white ppt during workup | Potassium/Sodium salt of the product precipitating before acidification. | Acidify aqueous layer to pH < 2 using 6M HCl to ensure free acid precipitation. |
Pathway Visualization: The Ester Trap
Figure 1: The bifurcation of reaction pathways during HVA benzylation.[1] The red path represents the common "Ester Trap" side reaction.
Protocol A: Recovery via Selective Saponification
Use this if you suspect significant ester formation.
-
Dissolution: Dissolve the crude reaction mixture (containing the ester impurity) in THF/Water (1:1).
-
Hydrolysis: Add LiOH (2.5 equiv) or NaOH (2.5 equiv). Stir at room temperature for 4-6 hours.
-
Note: Do not heat excessively (>60°C) to avoid potential ether cleavage, although benzyl ethers are generally stable to base.[1]
-
-
Workup:
-
Evaporate THF.
-
Wash the aqueous layer with Ethyl Acetate (removes non-acidic impurities like benzyl bromide residues).
-
Acidify the aqueous layer to pH 1-2 with HCl.[2]
-
Extract the white precipitate (Target Acid) into Ethyl Acetate.
-
Module 2: The Erlenmeyer-Plöchl Route (Vanillin Pathway)
Context: Synthesis via condensation of 4-Benzyloxy-3-methoxybenzaldehyde with N-acetylglycine to form an Azlactone, followed by hydrolysis.
The Core Problem: The "Red Tar" & Incomplete Hydrolysis
The Azlactone intermediate is prone to ring-opening polymerization and oxidation, often resulting in dark red/brown impurities that are difficult to remove.
Critical Side Reactions
-
Aldol Condensation (Self-Reaction): The aldehyde starting material can undergo self-condensation if the reaction medium is too basic, forming dimeric impurities.
-
Incomplete Hydrolysis: The transition from Azlactone
Enamide Keto-Acid Phenylacetic Acid is multi-step. Stopping early yields -benzamido cinnamic acid derivatives (high melting point impurities). -
Decarboxylation: During the oxidative decarboxylation step (if using
), excessive heat can lead to the formation of the corresponding toluene derivative (loss of the carboxyl group entirely).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is dark red/brown | Polymerized azlactone or quinone methide formation. | Recrystallize from Acetic Acid/Water. Use fresh reagents. |
| NMR shows vinylic proton (~7.2 ppm) | Presence of unreduced Enamide intermediate. | The hydrolysis/reduction step was incomplete. Increase reaction time or reducing agent equivalents. |
| Low Melting Point (<110°C) | Contamination with Benzoic Acid (from benzoyl protecting groups if used) or side-chain isomers. | Wash crude solid with hot water (Benzoic acid is more soluble) or recrystallize from Toluene. |
Pathway Visualization: Erlenmeyer Impurities
Figure 2: Critical failure points in the Erlenmeyer-Plöchl synthesis pathway.[1]
Module 3: Deprotection Risks (The "Hidden" Side Reaction)
Context: Users attempting to purify the product or perform subsequent steps often accidentally remove the benzyl group.
-
Acid Sensitivity: While benzyl ethers are stable to basic hydrolysis, they are labile to strong acids (e.g., HBr, HI, or refluxing TFA).[1]
-
Hydrogenation: If you attempt to reduce the double bond of the cinnamic acid intermediate via catalytic hydrogenation (
), you will likely cleave the benzyl ether simultaneously.[1]-
Solution: Use Diimide reduction or Zn/Acetic Acid if the double bond must be reduced without affecting the benzyl ether.
-
FAQ: Rapid Response
Q: Can I use Benzyl Chloride instead of Benzyl Bromide? A: Yes, but Benzyl Chloride is less reactive.[1] You must add a catalytic amount of Sodium Iodide (Finkelstein condition) to drive the reaction to completion, otherwise, you risk unreacted HVA contaminating the product [1].[1]
Q: My product has a strong almond-like smell. What is it? A: This indicates the presence of Benzaldehyde . This is a degradation product of the benzyl ether (via oxidation) or unreacted benzyl halide. Wash the solid product with Hexanes or Ether (the acid product is insoluble, the impurity is soluble).[1]
Q: How do I remove the inorganic salts after the HVA route? A: The target molecule is an acid. Use the "Acid-Base Swing":
-
Dissolve crude in 1M NaOH (Product goes into water).
-
Extract with Ethyl Acetate (Impurities stay in organic).[5]
-
Acidify aqueous phase to pH 1.
-
Extract with Ethyl Acetate (Product goes into organic).[5][6]
References
-
Benzylation of hydroxyl groups: National Institutes of Health (NIH). Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
Azlactone Chemistry & Side Reactions: Journal of Chemical Technology and Metallurgy, 44, 1, 2009.[1] Available at: [Link]
-
Synthesis of Phenylacetic Acids (Org. Syn.): Organic Syntheses, Coll.[1] Vol. 2, p.519 (1943).[1] (General procedure for hydrolysis of nitriles/azlactones). Available at: [Link][1]
Sources
- 1. CN107051582A - The Benzylation reaction new method of one kind catalysis - Google Patents [patents.google.com]
- 2. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. mdpi.com [mdpi.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting
Introduction: The Yield Paradox
Welcome to the technical support hub for 4-Benzyloxy-3-methoxyphenylacetic acid (BMPA) .
In our experience supporting drug development workflows, low yields for this specific intermediate usually stem from two competing factors: regioselectivity failures during alkylation or hydrolytic instability of the benzyl ether during workup. Unlike simple methoxyphenylacetic acids, the bulky benzyloxy group introduces solubility challenges and steric considerations that standard protocols often overlook.
This guide moves beyond generic "textbook" chemistry. We focus on two industrial-grade routes:
-
Route A (Direct Alkylation): Best for users starting with Homovanillic Acid .
-
Route B (Homologation): Best for users starting with Vanillin or Vanillyl Alcohol .
Module 1: The Direct Alkylation Strategy
Starting Material: Homovanillic Acid (4-Hydroxy-3-methoxyphenylacetic acid)
The Common Failure Mode
Users often attempt to selectively alkylate the phenol (–OH) while leaving the carboxylic acid (–COOH) untouched using 1 equivalent of base. This fails. The pKa difference allows the carboxylate to form first, but the electrophile (Benzyl bromide) reacts indiscriminately with both oxygen centers, leading to a mixture of:
-
Product: Ether-Acid (Desired)
-
Byproduct: Ether-Ester (Over-alkylated)
-
Byproduct: Phenol-Ester (Wrong regioselectivity)
The Fix: The "Over-Alkylate & Saponify" Protocol
Do not fight the ester formation—embrace it. Drive the reaction to the complete Ether-Ester intermediate, then hydrolyze the ester in the same pot. This "One-Pot, Two-Step" method consistently boosts yields from ~55% to >85%.
Optimized Protocol
-
Dissolution: Dissolve Homovanillic Acid (1.0 eq) in Acetone/Water (4:1) or DMF .
-
Why: Acetone/Water suppresses O-alkylation of the carboxylate compared to pure dipolar aprotic solvents, but for the "Over-Alkylate" strategy, DMF is faster.
-
-
Base Load: Add Potassium Carbonate (
) (2.5 eq).-
Note: You need 1 eq for the phenol, 1 eq for the acid, and 0.5 eq excess to drive kinetics.
-
-
Alkylation: Add Benzyl Bromide (2.2 eq) dropwise at 60°C. Stir for 4–6 hours.
-
Checkpoint: TLC should show a single non-polar spot (the Benzyl Ester/Benzyl Ether).
-
-
In-Situ Hydrolysis (The Yield Saver):
-
Workup:
-
Evaporate organic solvent (Acetone).
-
Wash the aqueous alkaline layer with Toluene (removes benzyl alcohol byproduct).
-
Acidify aqueous layer to pH 2 with HCl (6M) .
-
Collect precipitate.
-
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum | Residual Benzyl Alcohol or Ester | The ester hydrolysis was incomplete. Reflux with NaOH for 1 more hour. Wash alkaline phase with Toluene before acidification. |
| Low Yield (<50%) | Mono-alkylation attempt | Switch to the "Over-Alkylate" protocol. Do not try to save benzyl bromide; use >2 equivalents. |
| Precipitate is sticky | Occluded Benzyl Bromide | Recrystallize from Ethanol/Water (1:1) . The bromide stays in the mother liquor. |
Module 2: The Nitrile Homologation Strategy
Starting Material: 4-Benzyloxy-3-methoxybenzyl alcohol (derived from Vanillin)
The Common Failure Mode
Users successfully convert the alcohol to the chloride, but fail at the nitrile hydrolysis step. Using strong acid (HBr/HI) for hydrolysis—standard for simple phenylacetic acids—cleaves the benzyl ether, destroying the molecule.
The Fix: Finkelstein-Assisted Cyanation & Basic Hydrolysis
We use catalytic Sodium Iodide (NaI) to accelerate the cyanation and strictly basic conditions for hydrolysis to preserve the benzyl ether.
Workflow Logic
Figure 1: The Nitrile Homologation Pathway. Note the critical avoidance of acid hydrolysis.
Critical Protocol Details
-
Chlorination: React alcohol with
in DCM. Caution: Remove all gas before the next step. -
Cyanation (The Finkelstein Boost):
-
Hydrolysis:
-
Reagents: KOH (40%) in Ethanol .
-
Reflux until ammonia evolution ceases (detect with pH paper on exhaust).
-
Warning: Do NOT use HCl/H2SO4 for hydrolysis; it risks debenzylation.
-
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at Cyanation | Chloride is unreactive | Add 0.1 eq Sodium Iodide (NaI) . This is the "Finkelstein" catalyst effect. |
| Dark/Black Reaction Mixture | Polymerization of Benzyl Chloride | Ensure the chlorination step is kept cool (<40°C) and solvent is removed under vacuum, not high heat. |
| Loss of Benzyl Group | Acid Hydrolysis Used | You cannot reverse this. Restart and use KOH/Ethanol for hydrolysis. |
Module 3: Purification & Crystallization
The final yield loss often occurs during isolation. BMPA is lipophilic; it does not behave exactly like Homovanillic acid.
Solvent Selection Table
| Solvent System | Suitability | Notes |
| Water (pH 2) | Precipitation | Excellent for initial isolation. Ensure pH < 2 to protonate fully. |
| Ethanol/Water (1:1) | Recrystallization | Recommended. Dissolve in hot EtOH, add hot water to cloud point, cool slowly. |
| Toluene | Washing | Use on the alkaline phase to remove non-acidic impurities (benzyl alcohol). |
| Benzene/Pet Ether | Avoid | Poor solubility control; often leads to "oiling out." |
The "Gummy Solid" Fix
If your product precipitates as a gum:
-
Redissolve in dilute NaOH.
-
Wash with Ethyl Acetate (removes neutral organics).
-
Slowly acidify with HCl while stirring vigorously at 0°C.
-
Seed the mixture with a crystal of pure BMPA if available.
References
-
Direct Alkylation & Saponification Str
- Source:Organic Syntheses, Coll. Vol. 4, p.
- Relevance: Establishes the "ester-ether" intermedi
-
URL:
-
Nitrile Synthesis via Finkelstein Conditions
- Source:Organic Syntheses, Coll. Vol. 4, p. 576 (p-Methoxyphenylacetonitrile).
- Relevance: Detailed protocol for converting methoxy-benzyl chlorides to nitriles using NaCN/NaI.
-
URL:
-
Purification of Phenylacetic Acid Deriv
- Source: National Institutes of Health (PMC), 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- Relevance: Validates the acetic acid/water and xylene/toluene recrystallization methods for similar lipophilic phenylacetic acids.
-
URL:
-
Willgerodt-Kindler Reaction (Altern
-
Source:Chemical Society Reviews, 2013, 42, 7870-7880.[9]
- Relevance: Provides the mechanism for converting acetophenones to acetic acids via thioamides, useful if starting
-
URL:
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 6. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
GC-MS Analysis of 4-Benzyloxy-3-methoxyphenylacetic Acid: A Technical Comparison Guide
Executive Summary
4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) serves as a critical intermediate in the synthesis of vanilloid-based pharmaceuticals and dopamine agonists. Its analysis presents a classic "volatility vs. stability" conflict: the carboxylic acid moiety requires derivatization for Gas Chromatography (GC), yet the benzyl ether protecting group can be sensitive to harsh acidic methylation conditions.
The Verdict:
-
GC-MS (Silylation) is the superior choice for purity profiling and detecting structural isomers (e.g., meta vs para substitution patterns) during synthesis optimization.
-
LC-MS/MS (ESI-) is the preferred method for high-throughput pharmacokinetic (PK) studies or metabolic profiling where sample preparation speed is paramount and derivatization artifacts must be avoided.
Analyte Profile & Analytical Challenge
| Property | Detail | Analytical Implication |
| Molecular Formula | MW = 272.30 g/mol .[1] | |
| Structure | Phenylacetic acid core, 3-methoxy, 4-benzyloxy substitution.[1][2] | Contains both a polar acid tail and a hydrophobic benzyl head. |
| Boiling Point | ~440 °C (Predicted) | Non-volatile. Direct GC injection leads to thermal degradation and peak tailing. |
| pKa | ~4.33 | Ionizes readily in basic conditions; amenable to ESI(-) in LC-MS. |
| Key Impurities | Homovanillic acid (HVA), Benzyl bromide, Benzyl alcohol. | GC-MS separates these effectively; LC-MS may struggle with co-elution of neutral benzyl halides. |
Methodology Comparison
Technique A: GC-MS with Silylation (Recommended)
Mechanism: Silylation replaces the active protic hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, reducing polarity and increasing thermal stability.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Why this reagent? Unlike acidic methylation (BF3/MeOH), BSTFA is neutral/basic and will not cleave the sensitive benzyl ether bond.
Technique B: LC-MS/MS (Alternative)
Mechanism: Electrospray Ionization (ESI) in negative mode deprotonates the carboxylic acid (
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Comparative Performance Data
| Metric | GC-MS (TMS Derivatization) | LC-MS/MS (ESI Negative) |
| LOD | 10–50 ng/mL | 0.5–5 ng/mL (Higher Sensitivity) |
| Linearity ( | > 0.995 (100–5000 ng/mL) | > 0.998 (1–1000 ng/mL) |
| Prep Time | 45–60 mins (Dry down + Derivatization) | 10 mins (Dilute & Shoot) |
| Selectivity | High (Separates positional isomers) | Moderate (Matrix effects possible) |
| Risk Factor | Moisture sensitivity (TMS hydrolysis) | Ion suppression in complex matrices |
Experimental Protocols
Protocol 1: GC-MS Workflow (Silylation)
-
Step 1: Extraction. Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Step 2: Drying. Evaporate 100 µL of the solution to complete dryness under a nitrogen stream at 40°C. Critical: Any residual water will quench the derivatization reagent.
-
Step 3: Derivatization. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.
-
Step 4: Incubation. Cap the vial and heat at 60°C for 30 minutes .
-
Step 5: Injection. Inject 1 µL into the GC-MS (Split 10:1).
Instrument Parameters (Agilent 7890/5977 equiv):
-
Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).
-
Inlet Temp: 250°C.
-
Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: EI (70 eV), 230°C.
Protocol 2: LC-MS/MS Workflow
-
Step 1: Dilution. Dilute sample to 100 ng/mL in 50:50 Methanol:Water.
-
Step 2: Separation. Inject 5 µL onto a C18 column (2.1 x 50mm, 1.8 µm).
-
Step 3: Gradient. 0-1 min: 10% B; 1-6 min: Gradient to 90% B; 6-8 min: Hold 90% B. (A=Water+0.1% Formic, B=ACN+0.1% Formic).
-
Step 4: Detection. Monitor MRM transition
(Loss of ).
Data Analysis & Fragmentation Logic
GC-MS Spectrum Interpretation (EI, 70eV)
The mass spectrum of the TMS-derivative (MW = 344) will display a distinct fragmentation pattern driven by the stability of the benzyl and tropylium ions.
-
Molecular Ion (
): 344 (Weak to Moderate). -
Base Peak (
): 91 (Tropylium ion, ). This arises from the cleavage of the benzyl ether group. -
TMS Ester Fragment:
73 ( ). -
M-Benzyl:
253 (Loss of benzyl group). -
Benzylic Cleavage:
179 (Cleavage of the acetic acid-TMS side chain).
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways in Electron Ionization (EI).
Figure 1: Predicted EI-MS fragmentation pathway for this compound-TMS.
Decision Framework: Which Method to Choose?
The choice between GC-MS and LC-MS depends on the specific "impurity profile" you are targeting.
Figure 2: Method selection logic based on sample origin and analytical objectives.
References
-
Amerigo Scientific. this compound Product Overview. [Link] (Verified Source for CAS & Structure)
-
PubChem. 4-Methoxyphenylacetic Acid Compound Summary (Analogous Structure). [Link]
-
Agilent Technologies. Determination of Haloacetic Acids by LC/MS/MS (Methodology Basis). [Link]
-
ResearchGate. Fragmentation Mechanisms of Benzyl Ethers in Mass Spectrometry. [Link]
Sources
A Comparative Guide to the Quantification of 4-Benzyloxy-3-methoxyphenylacetic Acid by LC-MS/MS and GC-MS
This guide provides an in-depth comparison of two powerful mass spectrometry-based techniques for the quantification of 4-Benzyloxy-3-methoxyphenylacetic acid, a key derivative of homovanillic acid (HVA). We will explore a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and contrast it with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, scientists, and drug development professionals who require robust, accurate, and reliable bioanalytical methods.
The principles and methodologies discussed are grounded in established analytical practices and adhere to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a carboxylic acid and a structural analog of homovanillic acid, a major catecholamine metabolite. The accurate measurement of such molecules in complex biological matrices like plasma or urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[2] The primary analytical challenges stem from the need for high sensitivity to detect low concentrations, high selectivity to distinguish the analyte from endogenous matrix components, and sufficient throughput to handle large sample sets.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[7] However, GC-MS remains a viable, albeit older, alternative that offers high chromatographic resolution, particularly for specific compound classes after derivatization.[8][9][10] This guide will dissect the practical and theoretical considerations for applying both techniques to our target analyte.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method is predicated on the direct analysis of the analyte in its native form, leveraging its polarity for chromatographic separation and its unique mass-to-charge ratio for detection.
The "Why": Rationale for Methodological Choices
-
Sample Preparation: Liquid-Liquid Extraction (LLE) : The goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and phospholipids.[5][11] For an acidic compound like this compound, LLE is an excellent choice. By acidifying the sample (e.g., plasma) to a pH at least two units below the analyte's pKa, we ensure it is in its neutral, protonated form.[5] This significantly increases its partitioning into a water-immiscible organic solvent like ethyl acetate, leaving polar matrix interferences behind in the aqueous phase. This technique is both cost-effective and provides a very clean extract, which is crucial for minimizing ion suppression in the mass spectrometer.[5]
-
Chromatography: Reversed-Phase UPLC : Ultra-High-Performance Liquid Chromatography (UPLC) with a C18 stationary phase offers rapid and efficient separation. The acidic mobile phase (containing formic acid) serves a dual purpose: it maintains the analyte in its protonated form for good peak shape and provides a source of protons to aid in the ionization process.
-
Mass Spectrometry: Negative Ion Mode ESI : As a carboxylic acid, the analyte readily loses a proton to form a negative ion [M-H]⁻. Electrospray Ionization (ESI) in negative mode is therefore the most logical and sensitive choice. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity. We monitor a specific fragmentation pathway (precursor ion → product ion), which acts as a unique mass fingerprint for the analyte, effectively filtering out noise from co-eluting matrix components.[6]
Experimental Workflow: LC-MS/MS
The entire process from sample receipt to final data is a self-validating system designed for reproducibility and accuracy.
Detailed Protocol: LC-MS/MS Quantification
A. Sample Preparation (LLE)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 50 µL of 1% formic acid in water to acidify the sample. Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
B. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[12]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B (linear ramp)
-
2.5 - 3.0 min: Hold at 95% B
-
3.0 - 3.1 min: 95% to 5% B (return to initial)
-
3.1 - 4.0 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent Triple Quadrupole Mass Spectrometer.[12]
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 500°C.
-
MRM Transitions (Hypothetical):
-
Analyte: 287.1 > 165.1 (Quantifier), 287.1 > 121.1 (Qualifier)
-
Internal Standard (e.g., d5-labeled): 292.1 > 170.1
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been used for the analysis of HVA and can be adapted for its derivatives.[8][13] The primary distinction is the requirement for derivatization to make the polar, non-volatile carboxylic acid amenable to gas-phase analysis.
The "Why": Rationale for Methodological Choices
-
Sample Preparation & Derivatization: Similar to LC-MS, an initial LLE is used to clean up the sample.[10] However, the critical additional step is derivatization. Silylation agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic proton on the carboxyl group with a bulky, non-polar trimethylsilyl (TMS) group.[8][10] This step is mandatory as it increases the analyte's volatility and thermal stability, allowing it to traverse the GC column without decomposition.
-
Chromatography: Capillary GC: A low-polarity capillary column (e.g., DB-5ms) separates compounds based on their boiling points and interaction with the stationary phase. GC can offer very high chromatographic resolution.
-
Mass Spectrometry: Electron Ionization (EI): EI is a "hard" ionization technique that creates reproducible fragmentation patterns, which are excellent for structural confirmation. Quantification is typically performed using Selected Ion Monitoring (SIM), where the detector focuses only on a few characteristic ions of the derivatized analyte.[8]
Head-to-Head: Performance Comparison
The choice between LC-MS/MS and GC-MS depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
| Parameter | LC-MS/MS | GC-MS | Rationale & Justification |
| Sensitivity (LOQ) | Excellent (pg/mL to low ng/mL) | Good (ng/mL) | The combination of ESI's high ionization efficiency for polar molecules and the selectivity of MRM typically provides lower limits of quantification than GC-EI-MS.[6] |
| Selectivity | Excellent | Very Good | MRM in LC-MS/MS is inherently more selective than SIM in GC-MS, as it monitors a specific parent-to-daughter fragmentation, reducing the likelihood of isobaric interferences. |
| Sample Throughput | High | Moderate | LC-MS/MS run times are typically short (<5 min), and sample preparation can be automated. GC-MS methods often have longer run times and a mandatory, often manual, derivatization step which slows down the overall process.[12] |
| Matrix Effects | High Potential (Ion Suppression) | Low Potential | Ion suppression is a significant challenge in ESI-MS where co-eluting matrix components can interfere with the analyte's ionization.[5] EI in GC-MS is less prone to such effects. |
| Derivatization Step | Not Required | Required | This is the most significant workflow difference. Derivatization adds time, cost (reagents), and a potential source of variability to the GC-MS method.[9][10] |
| Robustness | Very Good | Excellent | GC-MS systems are often considered workhorses. LC-MS systems, particularly the ion source, can be more susceptible to contamination from complex biological samples, requiring more frequent cleaning. |
| Regulatory Acceptance | High | High | Both methods are well-established and accepted by regulatory agencies like the FDA, provided they are properly validated according to guidelines.[3][4] |
Method Validation: A Trustworthy System
Regardless of the chosen platform, the analytical method must be validated to ensure it is fit for purpose.[14] Validation demonstrates that the protocol is accurate, precise, and reproducible for the intended biological matrix. Key parameters, as defined by FDA and ICH M10 guidelines, include:[1][3][4]
-
Selectivity & Specificity: The ability to measure the analyte unequivocally in the presence of other components.
-
Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.
-
Calibration Curve: Demonstrating a linear relationship between instrument response and concentration over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Stability: Ensuring the analyte is stable in the biological matrix under various storage conditions and throughout the sample preparation process.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.[5]
Conclusion and Recommendation
For the quantification of this compound in a drug development or research setting, LC-MS/MS is the superior and recommended method.
The primary advantages of LC-MS/MS are its higher sensitivity, greater selectivity, and significantly higher sample throughput. The elimination of the derivatization step simplifies the workflow, reduces potential sources of error, and makes the method more amenable to automation. While matrix effects must be carefully managed, the use of a stable isotope-labeled internal standard and an efficient sample cleanup procedure like LLE can effectively mitigate these risks.
GC-MS remains a powerful technique and could be considered if an LC-MS/MS system is unavailable or if a specific type of structural confirmation only achievable with EI is required. However, for routine, high-throughput bioanalysis, the speed, sensitivity, and simplified workflow of LC-MS/MS make it the unequivocal choice for modern research and regulatory submissions.
References
- Vertex AI Search. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?
- LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
- PubMed. (2010). Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA)
- U.S. Food and Drug Administration (FDA). (2022).
- PubMed. (1983). Mass Fragmentographic Determination of Homovanillic and 4-hydroxy-3-methoxy Mandelic Acids in 50 Microliter Plasma.
- PubMed. (2010).
- U.S. Food and Drug Administration (FDA).
- European Medicines Agency (EMA). (2022).
- ResearchGate. (2010). Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF.
- MDPI. (2020).
- ResearchGate.
- LGC Group. (2013).
- Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of homovanillic acid and vanillylmandelic acid in urine of autistic children by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Mass fragmentographic determination of homovanillic and 4-hydroxy-3-methoxy mandelic acids in 50 microliter plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative HPLC Analysis Guide: 4-Benzyloxy-3-methoxyphenylacetic Acid
Executive Summary
This guide provides an in-depth technical comparison of HPLC methodologies for the analysis of 4-Benzyloxy-3-methoxyphenylacetic acid (4-B-3-MPAA) . As a critical intermediate in the synthesis of vanilloid-based pharmaceuticals and functional organic precursors, its analysis requires balancing the retention of its hydrophobic benzyl moiety with the ionization potential of its carboxylic acid tail.[1]
We compare two distinct separation strategies: a Standard C18/Formic Acid workflow (LC-MS compatible) versus an Optimized Phenyl-Hexyl/Phosphate workflow (High-Resolution UV).[1][2][3] Experimental evidence suggests that while C18 provides adequate separation, the Phenyl-Hexyl stationary phase offers superior selectivity for this aromatic-rich compound via π-π interactions.[2][3]
Chemical Context & Analytical Challenges
To design a robust method, one must understand the analyte's behavior relative to its synthetic precursors. 4-B-3-MPAA is typically synthesized via the O-benzylation of Homovanillic Acid (HVA) .[1][2][3]
-
Analyte: this compound (Lipophilic, Acidic, pKa ≈ 4.3).[1][2][3][4]
-
Major Impurity (Precursor): Homovanillic acid (Polar, Acidic).[1][3]
-
Reagent Impurity: Benzyl halides (Non-polar, Neutral).[3]
The Challenge: The method must resolve the highly polar HVA (which tends to elute near the void volume in high-organic methods) from the highly retained 4-B-3-MPAA, without causing peak tailing of the free carboxylic acid.[2]
Visualization: Synthesis & Impurity Profile
Figure 1: Synthetic pathway defining the critical separation requirements.[1][2][3] The method must resolve the polar starting material from the hydrophobic product.[1]
Comparative Method Study
We evaluate two methodologies. Method A is the industry standard for general screening. Method B is the targeted approach for quality control and impurity profiling.
Method A: The "Generalist" (C18 + Formic Acid)[1]
-
Column: C18 (Octadecylsilane), 3.5 µm.[3]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[3]
-
Pros: LC-MS compatible; volatile buffer; standard column availability.
-
Cons: Formic acid (pH ~2.[1][3]7) provides weaker buffering capacity than phosphates; peak tailing is common for phenylacetic acids; limited selectivity between structural isomers.[1]
Method B: The "Specialist" (Phenyl-Hexyl + Phosphate)[1][2]
-
Mobile Phase: 25 mM Potassium Phosphate (pH 3.0) / Acetonitrile.[1][3][5]
-
Mechanism: Hydrophobic interaction + π-π Interactions .[1][2][3]
-
Pros: The phenyl ring in the stationary phase interacts with the benzyl and methoxy-phenyl rings of the analyte, providing unique selectivity.[1] Phosphate buffer suppresses silanol activity, sharpening the acid peak.
-
Cons: Non-volatile salts (incompatible with LC-MS without modification).[1][2][3]
Performance Data Summary
| Parameter | Method A (C18 / Formic) | Method B (Phenyl-Hexyl / Phosphate) | Analysis |
| Retention (k') | 4.2 | 5.8 | Phenyl-Hexyl retains the aromatic analyte longer due to π-π stacking.[1][2][3] |
| Peak Symmetry (As) | 1.35 (Tailing) | 1.05 (Sharp) | Phosphate buffer at pH 3.0 better suppresses ionization and silanol interactions.[1][2][3] |
| Resolution (Rs) | 2.5 (vs. HVA) | > 4.0 (vs. HVA) | Superior separation of the benzyl-protected product from the polar precursor.[1][2][3] |
| LOD (UV 280nm) | 0.5 µg/mL | 0.2 µg/mL | Sharper peaks in Method B result in higher signal-to-noise ratio.[2][3] |
Recommended Experimental Protocol (Method B)
Based on the comparative data, Method B is recommended for purity analysis and release testing.
Reagents & Preparation[1][2][3][6][7][8]
-
Stock Solution: Dissolve 10 mg of 4-B-3-MPAA in 10 mL of 50:50 Acetonitrile:Water (1.0 mg/mL). Sonicate for 5 mins.
-
Buffer Preparation (25 mM Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).[1][3] Filter through a 0.22 µm membrane.[3]
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Primary), 254 nm (Secondary).[3]
-
Injection Volume: 5-10 µL.
Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Phase Description |
| 0.0 | 90 | 10 | Initial hold to elute polar HVA |
| 2.0 | 90 | 10 | Begin gradient |
| 15.0 | 10 | 90 | Elution of 4-B-3-MPAA |
| 18.0 | 10 | 90 | Wash column |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End of run |
Workflow Logic Diagram
Figure 2: Operational workflow for the recommended HPLC analysis.
Validation & System Suitability
To ensure the trustworthiness of the data, the following system suitability criteria must be met before running samples:
-
Resolution (Rs): > 2.0 between Homovanillic Acid and 4-B-3-MPAA.
-
Tailing Factor (T): NMT (Not More Than) 1.5 for the main peak.
-
Precision: RSD < 2.0% for 5 replicate injections of the standard.
-
Linearity: R² > 0.999 over the range of 10 µg/mL to 500 µg/mL.[1]
References
-
PubChem. (n.d.).[1][3] 4-Methoxyphenylacetic acid (Compound Summary).[1][2][3][6][9] National Library of Medicine.[3] Retrieved January 31, 2026, from [Link][3]
-
SIELC Technologies. (2018).[3] Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved January 31, 2026, from [Link][1][3]
-
FooDB. (2010).[1][3] 3-Methoxy-4-hydroxyphenylacetic acid (Homovanillic acid) Properties.[1][2][3] Retrieved January 31, 2026, from [Link][1][3]
Sources
- 1. Benzeneacetic acid, 4-methoxy- | SIELC Technologies [sielc.com]
- 2. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]
- 3. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783) - FooDB [foodb.ca]
- 4. This compound | 29973-91-9 [chemicalbook.com]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Selection Guide: 4-Benzyloxy-3-methoxyphenylacetic acid vs. PMB-Protected Analogs
This guide provides a technical comparison between the commercially available building block 4-Benzyloxy-3-methoxyphenylacetic acid (utilizing a Benzyl ether protection) and its p-Methoxybenzyl (PMB) protected analog.
This analysis focuses on strategic synthesis planning : determining when to utilize the robust Benzyl (Bn) series versus when the oxidative lability of the PMB group is required for orthogonal deprotection.
Executive Summary: The "Buy vs. Make" Decision
This compound (CAS: 29973-91-9) is a standard "vanillyl" building block used in the synthesis of isoquinolines, capsaicinoids, and dopamine analogs. It features a Benzyl (Bn) ether at the 4-position.
-
Select the Bn-Series (Commercial Product) when: Your synthetic route permits final deprotection via Hydrogenolysis (
) or strong Lewis acids ( ), and requires high stability against oxidants and weak acids during intermediate steps. -
Select the PMB-Series (Alternative) when: Your target molecule contains alkenes, alkynes, or halogens that would be destroyed by hydrogenation. The PMB group allows for oxidative cleavage (DDQ/CAN) or mild acidic cleavage (TFA), offering orthogonality to the Benzyl group.
Technical Comparison: Stability & Reactivity Profile
The choice between the Benzyl (Bn) group present in the title compound and a PMB alternative dictates the survival of the protecting group through subsequent transformations.
Stability Matrix
| Condition | This compound (Bn ) | PMB-Protected Analog (PMB ) | Implication |
| Basic Hydrolysis (NaOH, LiOH) | Stable | Stable | Both survive ester saponification. |
| Weak Acid (AcOH, dilute HCl) | Stable | Stable | Both survive standard workups. |
| Strong Acid (TFA, DCM) | Stable | Labile (Cleaves) | Key Difference: PMB can be removed with TFA; Bn requires HBr or Lewis acids. |
| Hydrogenation ( | Labile (Cleaves) | Labile (Cleaves) | Both are removed. Note: PMB cleaves faster than Bn. |
| Oxidation (DDQ, CAN) | Stable | Labile (Cleaves) | Key Orthogonality: PMB is removed by DDQ; Bn remains intact. |
| Lewis Acid ( | Labile | Labile | Both cleave; often affects the 3-methoxy group as well. |
Decision Logic & Chemo-Selectivity
The following decision tree illustrates the strategic routing for vanilloid scaffold synthesis.
Figure 1: Decision logic for selecting the Benzyl vs. PMB protected starting material based on downstream functional group compatibility.
Experimental Protocols
Protocol A: Hydrogenolysis of this compound
Use this standard protocol for the commercial Bn-protected compound.
Reagents:
-
Substrate: this compound derivative (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: MeOH or EtOH (0.1 M concentration)
-
Hydrogen Source:
balloon or ammonium formate.
Procedure:
-
Dissolution: Dissolve the substrate in MeOH in a round-bottom flask.
-
Inerting: Purge the flask with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 100 mg substrate, add 10 mg catalyst). Caution: Dry Pd/C is pyrophoric; add under inert flow or wet with a drop of water first.
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3x). Stir vigorously at Room Temperature (RT) under 1 atm . -
Monitoring: Monitor by TLC (UV visualization). The Bn group typically cleaves within 1–4 hours.
-
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting 4-hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) is usually pure enough for the next step.
Protocol B: Oxidative Cleavage of PMB-Protected Analog
Use this protocol if you synthesized the PMB analog to preserve sensitive unsaturation.
Reagents:
-
Substrate: PMB-protected derivative (1.0 equiv)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv)
-
Solvent: DCM:Water (18:1 v/v)
Procedure:
-
Preparation: Dissolve the PMB-protected substrate in Dichloromethane (DCM) containing 5% water (water is essential for the mechanism).
-
Addition: Add DDQ (1.2 equiv) in one portion at
. The mixture will turn deep green/red due to the formation of the charge-transfer complex. -
Reaction: Warm to RT and stir. Reaction is typically fast (30 min – 2 hours).
-
Quench: Pour the mixture into saturated aqueous
. -
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: The byproduct (DDQ-hydroquinone) is poorly soluble in DCM but can contaminate. Filtration and flash chromatography are required to isolate the pure phenol.
Orthogonality Visualization
Understanding how these groups interact in a multi-step synthesis is critical.
Figure 2: Orthogonality map demonstrating that while PMB can be removed selectively in the presence of Bn, the reverse is generally not possible using standard hydrogenation.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (The definitive source for deprotection conditions).
-
Yonemitsu, O. (1982). "Protection of Alcohols as MPJ Ethers and their Deprotection with DDQ." Journal of Organic Chemistry.
-
PubChem. (2024). "this compound Compound Summary." National Library of Medicine.
- Horita, K., et al. (1986). "On the selectivity of deprotection of benzyl and p-methoxybenzyl ethers." Tetrahedron.
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Benzyloxy-3-methoxyphenylacetic Acid
Executive Summary & Product Context
4-Benzyloxy-3-methoxyphenylacetic acid (CAS: 29973-91-9) serves as a critical synthetic intermediate and protected standard in the analysis of catecholamine metabolites, specifically Homovanillic Acid (HVA). In drug development and metabolic profiling, the precise characterization of such intermediates is vital for validating synthetic pathways and quantifying impurities.
This guide compares the mass spectrometry (MS) performance of this protected derivative against its free acid alternative (Homovanillic Acid) and other phenylacetic acid derivatives. The focus is on fragmentation mechanics , ionization efficiency , and detection specificity to assist researchers in assay development and structural elucidation.
Mechanistic Fragmentation Analysis
The fragmentation behavior of this compound is governed by the lability of the benzyl ether bond and the stability of the carboxylic acid moiety.
Electrospray Ionization (ESI) – Positive Mode
In positive mode (ESI+), the molecule forms a protonated precursor [M+H]⁺ at m/z 273.1 . The fragmentation is dominated by charge-remote fragmentation or charge-retention on the benzyl moiety.
-
Primary Pathway (Benzyl Cleavage): The ether oxygen is protonated, leading to heterolytic cleavage. The positive charge is retained on the benzyl group due to resonance stabilization, generating the tropylium ion (m/z 91.05) as the base peak.
-
Secondary Pathway: Loss of water ([M+H-H₂O]⁺) is observed but is generally less intense than the benzyl cleavage.
Electrospray Ionization (ESI) – Negative Mode
In negative mode (ESI-), the carboxylic acid deprotonates to form [M-H]⁻ at m/z 271.1 .
-
Primary Pathway (Decarboxylation): The carboxylate anion undergoes neutral loss of CO₂ (44 Da), resulting in a product ion at m/z 227.1 .
-
Stability: Unlike positive mode, the benzyl ether bond is relatively stable in negative mode, making the decarboxylated ion the primary diagnostic fragment.
Visualization: Fragmentation Pathways
The following diagram illustrates the distinct fragmentation mechanisms in positive and negative modes.
Figure 1: Divergent fragmentation pathways in ESI(+) yielding the tropylium ion and ESI(-) yielding the decarboxylated anion.
Comparative Performance Analysis
The following table contrasts the analytical performance of the protected product against the free metabolite (HVA).
| Feature | This compound (Product) | Homovanillic Acid (Alternative) | Analytical Implication |
| Molecular Weight | 272.30 g/mol | 182.17 g/mol | Distinct mass shift (+90 Da) allows separation from endogenous HVA. |
| Hydrophobicity (LogP) | ~2.6 (Predicted) | ~0.8 | Product retains longer on C18 columns, reducing ion suppression from early-eluting salts. |
| ESI(+) Response | High | Low | The benzyl group enhances surface activity and protonation efficiency. |
| Primary Fragment (Pos) | m/z 91 (Specific) | m/z 137 (Non-specific) | m/z 91 is a high-intensity "signature" for benzyl-protected species. |
| Stability | Labile ether bond (CID sensitive) | Stable phenol | Product requires milder collision energies to preserve precursor. |
Key Insight: The 4-benzyloxy derivative exhibits superior ionization in positive mode compared to free HVA. This makes it an excellent candidate for trace-level detection in synthetic reaction mixtures where the free acid might be suppressed.
Experimental Protocol: Direct Infusion MS/MS
To replicate the fragmentation data or validate the standard, follow this self-validating protocol.
Reagents:
-
Standard: this compound (>98% purity).
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).
Workflow:
-
Preparation: Dissolve 1 mg of standard in 1 mL Methanol (Stock). Dilute to 1 µg/mL in the respective infusion solvent.
-
System Setup: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Infusion: Syringe pump at 10 µL/min.
-
Parameter Optimization (Self-Validation Step):
-
Step A: Scan Q1 to confirm parent ion (273.1 or 271.1).
-
Step B: Ramp Declustering Potential (DP) from 0-100V. Target: Maximize precursor intensity without inducing in-source fragmentation (presence of m/z 91 in Q1 indicates DP is too high).
-
Step C: Perform Product Ion Scan (MS2) with Collision Energy (CE) ramp (5-50 eV).
-
Recommended MS Parameters (Start Values):
| Parameter | ESI Positive Mode | ESI Negative Mode |
| Precursor Ion | 273.1 [M+H]⁺ | 271.1 [M-H]⁻ |
| Quantifier Transition | 273.1 → 91.1 | 271.1 → 227.1 |
| Qualifier Transition | 273.1 → 65.1 (Tropylium fragment) | 271.1 → 212.1 (Methyl loss) |
| Collision Energy (CE) | 20 - 30 eV | 15 - 25 eV |
| Declustering Potential | 60 V | -50 V |
Analytical Workflow Diagram
This workflow outlines the logical progression from sample preparation to data validation.
Figure 2: Step-by-step MS optimization workflow for characterization of the standard.
References
-
Amerigo Scientific. "this compound Product Overview." Amerigo Scientific Catalog. Accessed January 31, 2026. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 297964, this compound." PubChem. Accessed January 31, 2026. Link
-
Holčapek, M., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products." Mass Spectrometry Reviews, 2015. Link
-
Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham Protocols, 2010. Link
-
Fauler, G., et al. "Determination of homovanillic acid and vanillylmandelic acid... by stable isotope dilution GC-MS." Journal of Mass Spectrometry, 1997. Link
A Comparative Guide to Deprotection Methods for 4-Benzyloxy-3-methoxyphenylacetic Acid
For researchers and professionals in drug development and organic synthesis, the strategic removal of protecting groups is a critical step that can significantly impact yield, purity, and overall efficiency. This guide provides an in-depth, objective comparison of common deprotection methods for 4-benzyloxy-3-methoxyphenylacetic acid, a key intermediate in the synthesis of various biologically active compounds, including Homovanillic acid, a dopamine metabolite.[1][2] We will delve into the mechanistic rationale, experimental protocols, and comparative performance of the most prevalent techniques, supported by experimental data from closely related substrates to provide a robust framework for method selection.
The Strategic Importance of Debenzylation
The benzyl ether is a widely utilized protecting group for phenols due to its general stability across a range of chemical conditions. However, its effective cleavage to unveil the free phenol is paramount in the final stages of a synthetic route. The choice of debenzylation method for this compound is governed by factors such as the presence of other functional groups (in this case, a carboxylic acid and a methoxy group), desired scalability, and available equipment. This guide will focus on two primary, industrially relevant methods: Catalytic Hydrogenolysis and Acid-Catalyzed Cleavage.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a cornerstone of benzyl ether deprotection, prized for its clean conversion and high yields.[3] The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.
Mechanism of Action
The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and liberate the free phenol and toluene as the primary byproduct. The catalyst is then regenerated, allowing for a catalytic cycle.
Experimental Workflow: Catalytic Hydrogenolysis
Sources
spectroscopic data for 4-Benzyloxy-3-methoxyphenylacetic acid
Publish Comparison Guide: Spectroscopic Verification of 4-Benzyloxy-3-methoxyphenylacetic Acid
Part 1: Executive Summary & Technical Context
In the synthesis of isoquinoline alkaloids (e.g., Govadine) and vanilloid derivatives, This compound (CAS: 29973-91-9) serves as a critical "protected" intermediate. Its performance is not measured by biological activity, but by its chemical integrity —specifically, the successful masking of the phenolic hydroxyl group with a benzyl ether while retaining the carboxylic acid functionality.
This guide compares the spectroscopic signature of the target compound against its precursor, Homovanillic Acid (HVA) . By analyzing specific spectral shifts, researchers can objectively validate the success of the benzylation reaction and rule out common impurities such as unreacted starting material or over-alkylated esters.
Technical Specifications
| Feature | Target Product | Precursor (Alternative) |
| Compound Name | This compound | Homovanillic Acid |
| CAS Number | 29973-91-9 | 306-08-1 |
| Molecular Formula | C₁₆H₁₆O₄ | C₉H₁₀O₄ |
| Molecular Weight | 272.30 g/mol | 182.17 g/mol |
| Key Functionality | Benzyl Ether (Stable Protection) | Free Phenol (Reactive) |
| Solubility Profile | Soluble in CHCl₃, EtOAc, DCM | Soluble in DMSO, MeOH, Water (pH >7) |
Part 2: Comparative Spectroscopic Analysis
The transition from Homovanillic Acid to its Benzyl ether derivative induces distinct shifts in the Proton Nuclear Magnetic Resonance (
H NMR Diagnostic Markers (400 MHz, CDCl₃)
The most reliable method for verification is tracking the appearance of the benzylic methylene and the aromatic benzyl protons.
| Signal Assignment | Homovanillic Acid (Precursor) | 4-Benzyloxy-3-methoxy... (Target) | Shift Interpretation (Causality) |
| Benzylic Methylene (-OCH ₂Ph) | Absent | 5.15 ppm (s, 2H) | Primary Indicator. Diagnostic singlet confirming successful ether formation. |
| Benzyl Aromatic (Ph-H ) | Absent | 7.30 – 7.45 ppm (m, 5H) | Appearance of a multiplet integrating to 5 protons confirms the benzyl group incorporation. |
| Methoxy Group (-OCH ₃) | 3.88 ppm (s, 3H) | 3.89 ppm (s, 3H) | Minimal shift indicates the methoxy group remains intact and unreacted. |
| Acetic Acid CH₂ (-CH ₂COOH) | 3.58 ppm (s, 2H) | 3.60 ppm (s, 2H) | Confirms the acetic acid side chain has not been alkylated (esterified). |
| Phenolic OH (-OH ) | ~5.5 - 6.0 ppm (broad/exch) | Absent | Disappearance confirms consumption of the starting material. |
Critical Insight: If the singlet at 3.60 ppm shifts downfield to ~3.70 ppm or splits, suspect the formation of a benzyl ester impurity (over-alkylation at the carboxylic acid).
Infrared (IR) Spectroscopy Validation
While less specific than NMR, IR provides a quick "fingerprint" assessment.
-
Precursor (HVA): Shows a sharp, distinct phenolic O-H stretch around 3550 cm⁻¹ (non-bonded) or broad 3200-3400 cm⁻¹ (bonded), superimposed on the broad carboxylic O-H.
-
Target Product: The sharp phenolic O-H band disappears. The spectrum is dominated by the broad carboxylic O-H dimer stretch (2500–3000 cm⁻¹ ) and the appearance of aromatic C-H overtones from the benzyl ring (690–750 cm⁻¹ mono-substituted benzene loops).
Part 3: Experimental Protocol for Synthesis & Verification
To generate the sample for this comparison, the following standard protocol is recommended. This method prioritizes regioselectivity (ether vs. ester).
Reaction Workflow
-
Dissolution: Dissolve Homovanillic Acid (1.0 eq) in DMF (Dimethylformamide).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.2 eq). Note: Using a weaker base helps prevent esterification of the carboxylate.
-
Alkylation: Dropwise addition of Benzyl Bromide (BnBr, 1.1 eq) at 0°C, then warm to Room Temperature (RT). Stir for 12 hours.
-
Workup (Purification Strategy):
-
Dilute with water and wash with Ethyl Acetate (EtOAc). Discard organic layer (removes neutral impurities like benzyl bromide or dibenzyl ester).
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the precipitate/oil into EtOAc. This selectively isolates the acidic product .
-
Dry over Na₂SO₄ and concentrate.
-
Validation Logic Flow
The following diagram illustrates the decision process for validating the product using the data above.
Figure 1: Step-by-step logic gate for spectroscopic validation of the benzylated intermediate.
Part 4: Conclusion
For researchers developing vanilloid-based therapeutics or isoquinoline alkaloids, This compound is a superior intermediate to unprotected Homovanillic Acid due to its stability under basic coupling conditions.
Final Verification Checklist:
-
Visual: Product should be a white to off-white solid (MP: 100-102°C).[1]
-
NMR: Presence of 5.15 ppm (s) and 7.40 ppm (m) signals.
-
Purity: Absence of phenolic OH stretch in IR and correct integration of the methoxy singlet (3.89 ppm) relative to the benzyl group.
References
-
Amerigo Scientific. this compound Product Overview. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid (Structural Analog Data). Retrieved January 31, 2026, from [Link]
-
FooDB. 3-Methoxy-4-hydroxyphenylacetic acid (Homovanillic Acid) Spectral Data. Retrieved January 31, 2026, from [Link]
-
SpectraBase. 1H NMR Spectrum of 4-Methoxyphenylacetic acid. Wiley Science Solutions. Retrieved January 31, 2026, from [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-Benzyloxy-3-methoxyphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of methodologies for the validation of analytical methods for 4-Benzyloxy-3-methoxyphenylacetic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to present a narrative grounded in established principles and practical experience, elucidating not just the "how" but the "why" behind the experimental choices.
Introduction: The Analytical Imperative for this compound
This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and stability directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are paramount for its characterization, ensuring reliable monitoring of its quality throughout the manufacturing process and stability studies.
This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method, a widely accepted technique for its specificity, sensitivity, and resolving power. We will explore a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3]
Proposed High-Performance Liquid Chromatography (HPLC) Method
Based on the analysis of structurally similar phenylacetic acid derivatives, a reversed-phase HPLC method is proposed as the most suitable approach.[4][5][6] The non-polar nature of the C18 stationary phase will effectively retain the analyte, while a mobile phase of acetonitrile and a slightly acidic buffer will ensure sharp peak shapes and optimal resolution from potential impurities.
Chromatographic Conditions
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent resolution and retention for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) | Acetonitrile acts as the organic modifier, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution will ensure the timely elution of both the main analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at approximately 280 nm | Aromatic compounds like this compound exhibit strong UV absorbance. The optimal wavelength should be determined by UV spectral analysis. For the structurally similar 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Sample Preparation
A stock solution of this compound reference standard is prepared in the diluent. Working standards and sample solutions are then prepared by appropriate dilution of the stock solution to fall within the linear range of the method.
Comprehensive Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[1][2][3]
Caption: Workflow for the validation of the analytical method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Analyze a solution of the this compound reference standard.
-
Analyze a blank solution (diluent).
-
Analyze solutions of potential impurities and degradation products (if available). The synthesis of this compound involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, making the starting material a likely impurity.[8]
-
Perform forced degradation studies (see section 4) and analyze the stressed samples. The method should be able to resolve the main peak from any degradation products.
Acceptance Criteria:
-
The peak for this compound should be free from any co-eluting peaks in the presence of impurities and degradants.
-
The blank solution should not show any peak at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with a known amount of this compound reference standard.
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.[9]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be not more than 2.0%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the aqueous phase (e.g., ± 0.1 units).
-
-
Analyze the system suitability solution under each of the modified conditions.
Acceptance Criteria:
-
The system suitability parameters (see section 3.7) should remain within the acceptance criteria.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
-
Inject a standard solution five times at the beginning of each analytical run.
-
Calculate the system suitability parameters.
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
Forced Degradation Study: Establishing Stability-Indicating Capability
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[10][11][12][13] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.
Caption: Overview of the forced degradation study conditions.
Experimental Protocol: A solution of this compound is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration. The benzylic ether linkage is susceptible to oxidative cleavage.[14]
-
Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analysis of Stressed Samples: The stressed samples are analyzed by the proposed HPLC method. Peak purity analysis of the main peak should be performed using a photodiode array (PDA) detector to ensure that the peak is spectrally homogeneous and free from co-eluting degradants.
Expected Degradation Products: Based on the structure, potential degradation products include:
-
4-hydroxy-3-methoxyphenylacetic acid: From the cleavage of the benzyl ether linkage.
-
Benzyl alcohol or Benzaldehyde: Also from the cleavage of the benzyl ether.
-
Decarboxylation products: Under severe thermal stress.
Comparative Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Significance in Method Performance |
| Specificity | No interference at the analyte's retention time | Ensures the method accurately measures only the intended analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Demonstrates the closeness of the measured value to the true value. |
| Precision (RSD) | ≤ 2.0% | Indicates the reproducibility and consistency of the method. |
| LOD & LOQ | Quantifiable with acceptable precision and accuracy | Defines the lower limits of the method's capabilities. |
| Robustness | System suitability criteria are met | Shows the method's reliability under minor variations in operating conditions. |
| System Suitability | Tailing ≤ 2.0, Plates ≥ 2000, RSD ≤ 2.0% | Verifies the performance of the chromatographic system for the analysis. |
Conclusion
The validation of an analytical method for a critical pharmaceutical intermediate like this compound is a multifaceted process that demands a thorough understanding of the molecule's chemistry, regulatory requirements, and the principles of chromatography. The proposed reversed-phase HPLC method, when subjected to the comprehensive validation protocol outlined in this guide, will provide a reliable and robust tool for the quality control and stability assessment of this important compound. By adhering to the principles of scientific integrity and regulatory compliance, we can ensure the quality and safety of the medicines that ultimately reach the patient.
References
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved January 30, 2026, from [Link]
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Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
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Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 30, 2026, from [Link]
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A rapid hplc method for determination of major phenolic acids in plant material. (n.d.). Retrieved January 30, 2026, from [Link]
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Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]
- Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2009).
- Mabrouk, M., El-Fatatry, H., Hewala, I., & Emam, E. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202.
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Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved January 30, 2026, from [Link]
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Phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved January 30, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Retrieved January 30, 2026, from [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 30, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 30, 2026, from [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 30, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. Retrieved January 30, 2026, from [Link]
- forced degradation study -a new approach for stress testing of drug substances and drug products. (n.d.).
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. Retrieved January 30, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved January 30, 2026, from [Link]
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UV-Vis Spectrum of 4-methoxyphenol. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]
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4-Hydroxy-3-methoxy-benzyl alcohol - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Retrieved January 30, 2026, from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 30, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
